(R)-4-benzyl-2-hydroxymethylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2R)-4-benzylpiperazin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428014 | |
| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149715-46-8 | |
| Record name | (2R)-4-(Phenylmethyl)-2-piperazinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149715-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-4-benzyl-2-hydroxymethylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-benzyl-2-hydroxymethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chiral piperazine derivative, (R)-4-benzyl-2-hydroxymethylpiperazine. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperazine motif in a wide range of pharmacologically active molecules. The information presented herein includes a detailed, multi-step synthesis protocol, a summary of key characterization data, and a discussion of the analytical techniques used to confirm the structure and purity of the target compound.
Chemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol [1] |
| CAS Number | 149715-46-8[1] |
| MDL Number | MFCD11113046[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process starting from the readily available chiral building block, (R)-serine. The overall synthetic strategy involves the formation of a piperazinedione intermediate followed by reduction.
Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of (R)-N-Chloroacetyl Serine Methyl Ester
-
Esterification: To a suspension of (R)-serine in anhydrous methanol under an inert atmosphere and cooled in an ice-salt bath, slowly add thionyl chloride dropwise. Allow the reaction mixture to warm to room temperature and stir for 6-15 hours. After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
-
N-Chloroacetylation: Dissolve the residue in water and cool in an ice-salt bath. Add sodium bicarbonate portion-wise until gas evolution ceases. To this solution, add a solution of chloroacetyl chloride in dichloromethane (1:10 v/v) dropwise. Allow the reaction to proceed at room temperature for 6-15 hours.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-N-chloroacetyl serine methyl ester as a pale yellow liquid.
Step 2: Synthesis of (R)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione
-
Cyclization: Dissolve the (R)-N-chloroacetyl serine methyl ester in anhydrous methanol. To this solution, under an ice-water bath, add triethylamine followed by benzylamine.
-
Reaction: Reflux the reaction mixture at 80-120°C for 40-56 hours.
-
Work-up and Purification: Cool the reaction to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify the crude product by column chromatography on silica gel to afford (R)-1-benzyl-3-hydroxymethyl-2,5-piperazinedione as a white solid.
Step 3: Synthesis of this compound
-
Reduction: Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool in an ice bath. Add the (R)-1-benzyl-3-hydroxymethyl-2,5-piperazinedione in portions.
-
Reaction: Stir the reaction mixture at room temperature for 30-50 minutes, then heat to reflux at 90-140°C for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, a 2M sodium hydroxide solution, and then water again. Stir the resulting mixture at room temperature for 0.5-2 hours.
-
Isolation: Filter the solid aluminum salts and wash the filter cake with dichloromethane. Combine the filtrates, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
Characterization Data
The structure and purity of this compound are confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While a complete set of publicly available spectral data for this specific enantiomer is limited, the expected characteristic signals are summarized below based on the analysis of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.20 - 7.40 | m |
| Benzyl CH₂ | ~3.50 | s |
| Piperazine ring protons | 1.80 - 3.00 | m |
| CH₂OH | ~3.40 - 3.60 | m |
| OH | Variable | br s |
¹³C NMR (Expected Chemical Shifts)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic C (C₆H₅) | 127 - 130 |
| Aromatic C (ipso) | ~138 |
| Benzyl CH₂ | ~63 |
| Piperazine C-2 | ~58 |
| Piperazine C-3, C-5, C-6 | 45 - 55 |
| CH₂OH | ~65 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at m/z 206. Key fragmentation patterns for benzylpiperazine derivatives typically involve cleavage of the benzyl group and fragmentation of the piperazine ring.
Expected Fragmentation Pattern
Caption: Expected major fragmentation pathways in EI-MS.
| m/z | Proposed Fragment |
| 206 | [M]⁺ |
| 175 | [M - CH₂OH]⁺ |
| 115 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Applications in Drug Development
Chiral piperazine derivatives are valuable scaffolds in medicinal chemistry. The presence of the piperazine ring can influence a molecule's physicochemical properties, such as its pKa and solubility, which are critical for drug-like characteristics. The stereochemistry of these molecules often plays a crucial role in their biological activity and selectivity for specific targets. While the specific biological activity of this compound is not extensively documented in publicly available literature, it serves as a versatile chiral building block for the synthesis of more complex molecules with potential therapeutic applications.
Example Signaling Pathway Involvement for Piperazine Derivatives
Many piperazine-containing compounds are known to interact with central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway that could be modulated by a hypothetical piperazine-based drug candidate.
Caption: Generalized GPCR signaling cascade for a piperazine-based ligand.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Further research into its specific biological targets and pharmacological properties will be essential to fully elucidate its potential in drug discovery and development.
References
Technical Guide: Physicochemical Properties of (R)-4-benzyl-2-hydroxymethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of the chiral compound (R)-4-benzyl-2-hydroxymethylpiperazine. Due to the limited availability of experimentally determined data in public literature for this specific enantiomer, this document focuses on its fundamental molecular attributes and provides standardized, detailed protocols for the experimental determination of its key physicochemical parameters. These methodologies are essential for researchers engaged in quality control, further development, or characterization of this and similar molecules.
Core Molecular Data
The fundamental molecular identity of this compound is established by its chemical formula and molecular weight.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₈N₂O | |
| Molecular Weight | 206.28 g/mol | |
| CAS Number | 149715-46-8 |
Physicochemical Parameters
| Property | Value | Method of Determination |
| Melting Point | Experimentally Undetermined | Capillary Method |
| Boiling Point | Experimentally Undetermined | Capillary Method / Distillation |
| Aqueous Solubility | Experimentally Undetermined | Shake-Flask Method |
| pKa | Experimentally Undetermined | Potentiometric Titration |
| LogP (Octanol/Water) | Experimentally Undetermined | RP-HPLC Method |
Experimental Protocols
The following sections provide detailed protocols for the experimental determination of the primary physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity.[1]
Methodology:
-
Sample Preparation: A small quantity of the crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder and gently tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[2][3]
-
Apparatus Setup: The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital Mel-Temp apparatus).
-
Measurement: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point, then the heating rate is reduced to 1-2°C per minute.[3]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[3] For a pure compound, this range is typically narrow (0.5-1.0°C).
Boiling Point Determination (Capillary Method)
The boiling point provides information about the volatility of a liquid compound.[5][6]
Methodology:
-
Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into a small test tube (fusion tube).[5][7]
-
Apparatus Setup: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[7][8] The fusion tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.[8]
-
Measurement: The apparatus is heated slowly and uniformly. As the temperature rises, air trapped in the capillary tube will emerge as bubbles. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tip.[8]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[6] This occurs when the vapor pressure of the sample equals the external atmospheric pressure.[6]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9]
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vessel.[10][11]
-
Agitation: The mixture is agitated in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9][12]
-
Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a low-binding filter).[10][11]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[10] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[10]
pKa Determination (Potentiometric Titration)
As a piperazine derivative with two nitrogen atoms, the compound is expected to have two pKa values, which are critical for predicting its ionization state at different pH levels. Potentiometric titration is a precise method for this determination.[13][14]
Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility, to a known concentration (e.g., 1 mM).[13][15] The solution is made acidic (pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[16]
-
Titration: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[15] The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments.[16]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[15]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of this curve. The pH at the half-equivalence point for each basic center corresponds to its pKa.[17]
LogP Determination (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable estimation of LogP.[18][19]
Methodology:
-
System Setup: An RP-HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
-
Calibration: A set of reference compounds with known LogP values is injected into the HPLC system under isocratic conditions (constant mobile phase composition). The retention time (t_R) for each reference compound is measured.[18]
-
Calculation of Capacity Factor (k'): The capacity factor for each reference compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Standard Curve Generation: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k') against the known LogP values of the reference compounds. This creates a calibration curve.[18]
-
Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
LogP Determination: The log k' for the test compound is calculated, and its LogP value is determined by interpolation from the calibration curve.[18]
Visualized Workflows and Relationships
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of the physicochemical properties of a novel compound like this compound.
Caption: Experimental workflow for physicochemical characterization.
Relationship of Physicochemical Properties in Drug Development
This diagram illustrates how fundamental physicochemical properties are interrelated and influence key aspects of the drug development process.
Caption: Interrelation of physicochemical properties in drug development.
References
- 1. pennwest.edu [pennwest.edu]
- 2. byjus.com [byjus.com]
- 3. jove.com [jove.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. cdn.juniata.edu [cdn.juniata.edu]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. enamine.net [enamine.net]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (R)-4-benzyl-2-hydroxymethylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (R)-4-benzyl-2-hydroxymethylpiperazine. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this guide presents a compilation of expected and representative spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopic interpretation. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.
Chemical Structure and Properties
This compound is a disubstituted piperazine derivative featuring a benzyl group at the N4 position and a hydroxymethyl group at the C2 position, with the stereochemistry at the C2 position being (R).
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| CAS Number | 149715-46-8 |
| Appearance | Expected to be a solid or oil |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is predictive and based on the analysis of similar chemical structures.
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.50 | s | 2H | Benzyl protons (Ar-CH₂) |
| ~ 3.40 - 3.60 | m | 2H | Hydroxymethyl protons (-CH₂OH) |
| ~ 2.80 - 3.20 | m | 1H | Piperazine proton (C2-H) |
| ~ 2.20 - 2.80 | m | 6H | Piperazine ring protons |
| ~ 1.80 - 2.20 | br s | 1H | Hydroxyl proton (-OH) |
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | Aromatic quaternary carbon (C₆H₅) |
| ~ 129 | Aromatic CH carbons (C₆H₅) |
| ~ 128 | Aromatic CH carbons (C₆H₅) |
| ~ 127 | Aromatic CH carbons (C₆H₅) |
| ~ 65 | Hydroxymethyl carbon (-CH₂OH) |
| ~ 63 | Benzyl carbon (Ar-CH₂) |
| ~ 55 - 60 | Piperazine ring carbons |
| ~ 50 - 55 | Piperazine ring carbons |
IR Spectroscopy (Infrared Spectroscopy)
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3200 | Broad | O-H stretch (alcohol) |
| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium-Strong | Aliphatic C-H stretch |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~ 1150 - 1050 | Strong | C-N stretch |
| ~ 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
| ~ 740, 700 | Strong | Aromatic C-H bend (monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 206.14 | [M]⁺, Molecular ion |
| 175.12 | [M - CH₂OH]⁺ |
| 91.05 | [C₇H₇]⁺, Tropylium ion (benzyl fragment) |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.
Infrared (IR) Spectroscopy
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons to generate charged ions and fragments. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ion source, where a high voltage is applied to create a fine spray of charged droplets. The mass analyzer separates the ions based on their mass-to-charge ratio.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. Researchers are encouraged to acquire experimental data on their specific samples for definitive structural confirmation.
In-Depth Technical Guide: (R)-4-Benzyl-2-hydroxymethylpiperazine (CAS 149715-46-8)
For Researchers, Scientists, and Drug Development Professionals
Chemical Information
(R)-4-Benzyl-2-hydroxymethylpiperazine, identified by CAS number 149715-46-8, is a chiral piperazine derivative. It serves as a crucial building block in medicinal chemistry, primarily in the synthesis of targeted bioactive molecules. Its rigid piperazine core, combined with the stereocenter and the reactive hydroxymethyl and benzyl groups, makes it a versatile scaffold for creating diverse chemical libraries for drug discovery.
| Property | Value |
| IUPAC Name | [(2R)-4-benzylpiperazin-2-yl]methanol |
| Synonyms | This compound |
| CAS Number | 149715-46-8 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| Appearance | Varies; may be a solid or oil |
| Solubility | Generally soluble in polar organic solvents |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine
This protocol is adapted from methodologies described for the synthesis of chiral piperazine derivatives.
Step 1: Synthesis of (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione
-
Dissolve N-Chloroacetylated Serine Methyl Ester in anhydrous methanol.
-
Under an ice-water bath, add triethylamine (TEA) and benzylamine.
-
Reflux the mixture at 80-120°C for 40-56 hours.
-
Cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash sequentially with water (1-3 times) and a saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the white solid, (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione.
Step 2: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an ice bath.
-
Add the chiral (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione in portions.
-
Stir the mixture at room temperature for 30-50 minutes under argon protection.
-
Heat the reaction to reflux at 90-140°C for 5-8 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench by sequentially adding water, 2 mol/L sodium hydroxide (NaOH), and water under an ice bath.
-
Stir the resulting mixture at room temperature for 0.5-2 hours.
-
Filter the mixture and wash the solid with CH₂Cl₂.
-
Combine the filtrates, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-4-Benzyl-2-hydroxymethylpiperazine.
Synthetic pathway from the core compound to a bioactive derivative.
Biological Activity and Applications in Drug Discovery
This compound is not typically evaluated for its own biological activity but is rather utilized as a chiral intermediate in the synthesis of potent and selective ligands for various biological targets. The primary areas of application for this chemical scaffold are in the development of sigma-1 (σ₁) receptor ligands and monoacylglycerol lipase (MAGL) inhibitors.
Sigma-1 (σ₁) Receptor Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction[1]. Derivatives of this compound have been incorporated into novel ligands targeting this receptor. The benzylpiperazine moiety is a common pharmacophore in many potent sigma-1 ligands.
While no direct binding data for this compound is available, its derivatives have shown high affinity for the sigma-1 receptor. For example, a study on benzylpiperazine derivatives reported compounds with Kᵢ values in the low nanomolar range for the σ₁ receptor.
Quantitative Data for a Representative Sigma-1 Receptor Ligand Derivative:
| Compound | Target | Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| 1-(2-naphthylmethyl)-4-benzylpiperazine (a related benzylpiperazine) | Sigma-1 Receptor | Potent | High |
Note: This data is for a related compound to illustrate the utility of the benzylpiperazine scaffold and not for CAS 149715-46-8 itself.
Monoacylglycerol Lipase (MAGL) Inhibitors
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in treating neurodegenerative diseases, inflammation, and cancer. Benzylpiperidine and benzylpiperazine derivatives have been explored as reversible MAGL inhibitors.
Again, direct inhibitory activity of this compound against MAGL has not been reported. However, its structural motifs are present in potent MAGL inhibitors.
Quantitative Data for a Representative Benzylpiperidine-based MAGL Inhibitor:
| Compound | Target | IC₅₀ (nM) |
| Derivative 13 (from a study on benzylpiperidine-based MAGL inhibitors) | hMAGL | Potent |
Note: This data is for a related compound to illustrate the utility of the scaffold in MAGL inhibitor design and not for CAS 149715-46-8 itself.
Endocannabinoid signaling pathway targeted by MAGL inhibitors.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a valuable chiral building block in the field of medicinal chemistry. While it does not possess significant intrinsic biological activity, its utility lies in its role as a versatile starting material for the synthesis of potent and selective ligands for important drug targets, most notably the sigma-1 receptor and monoacylglycerol lipase. Researchers and drug development professionals can leverage the stereochemistry and functional groups of this compound to generate novel therapeutic candidates for a variety of disease states. Future research may continue to explore the incorporation of this scaffold into new classes of bioactive molecules.
References
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-4-benzyl-2-hydroxymethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and synthetic methodologies for (R)-4-benzyl-2-hydroxymethylpiperazine, a chiral piperazine derivative of significant interest in medicinal chemistry. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering insights into the compound's key characteristics and preparation.
Molecular Structure and Stereochemistry
This compound, with the chemical formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol , is a heterocyclic compound featuring a piperazine ring substituted at the N4 position with a benzyl group and at the C2 position with a hydroxymethyl group.[1] The stereochemistry at the C2 position is designated as (R), which is crucial for its potential specific interactions with biological targets.
The piperazine ring typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at the C2 and N4 positions can be oriented in either axial or equatorial positions. The bulky benzyl group at the N4 position is expected to preferentially occupy the equatorial position to reduce 1,3-diaxial interactions. The hydroxymethyl group at the C2 position can also exist in either an axial or equatorial orientation, and the preferred conformation may be influenced by solvent and other environmental factors.
Note on Crystallographic Data: To date, a publicly available crystal structure for this compound has not been reported. Therefore, precise experimental data on bond lengths and angles are not available. The structural representations are based on standard bond lengths and angles for similar chemical entities.
References
Chiral Piperazine Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of approved therapeutic agents. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have made it a privileged structure in drug design. The introduction of chirality into the piperazine ring unlocks a third dimension for molecular recognition, enabling enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth review of the synthesis, pharmacological applications, and mechanistic insights into chiral piperazine derivatives, with a focus on providing actionable data and protocols for researchers in the field.
Asymmetric Synthesis of Chiral Piperazine Derivatives
The stereocontrolled synthesis of chiral piperazines is a critical challenge in medicinal chemistry. Various strategies have been developed to access these valuable building blocks in high enantiopurity.
Catalytic Asymmetric Hydrogenation of Pyrazines
Catalytic asymmetric hydrogenation of pyrazines and their derivatives represents a highly efficient and atom-economical approach to chiral piperazines. This method often utilizes iridium or palladium catalysts paired with chiral phosphine ligands to achieve high yields and enantioselectivities. A general workflow for this process is outlined below.
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylpyrazine
This protocol is adapted from the work of Huang et al. and provides a method for the synthesis of (S)-2-phenylpiperazine.[1][2]
Materials:
-
2-Phenylpyrazine
-
Benzyl bromide (BnBr)
-
[Ir(COD)Cl]₂
-
(R)-Segphos
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrogen gas (high-pressure cylinder)
-
Standard glassware for air-sensitive reactions
-
High-pressure autoclave
Procedure:
-
Preparation of the Pyrazinium Salt: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-phenylpyrazine (1 mmol) in anhydrous DCM (5 mL). Add benzyl bromide (1.2 mmol) and stir the mixture at room temperature for 12 hours. The resulting precipitate is the pyrazinium salt.
-
Catalyst Preparation: In a separate glovebox, a stock solution of the catalyst is prepared by dissolving [Ir(COD)Cl]₂ (0.01 mmol) and (R)-Segphos (0.022 mmol) in anhydrous toluene (1 mL).
-
Asymmetric Hydrogenation: In a glass vial inside the glovebox, add the pyrazinium salt (0.5 mmol) and the catalyst solution (0.2 mL, 2 mol% Ir). The vial is placed in a high-pressure autoclave.
-
Reaction: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 600 psi of hydrogen. The reaction is stirred at 30 °C for 24 hours.
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (DCM/MeOH gradient) to afford the enantioenriched N-benzyl-2-phenylpiperazine.
-
Deprotection: The N-benzyl group can be removed by catalytic hydrogenation using Pd/C in methanol under a hydrogen atmosphere to yield (S)-2-phenylpiperazine.
Quantitative Data for Asymmetric Hydrogenation of Pyrazinium Salts
| Entry | Substrate (Pyrazinium Salt) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | N-benzyl-2-phenylpyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 95 | 96 | [1] |
| 2 | N-benzyl-2-(4-methoxyphenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 92 | 95 | [1] |
| 3 | N-benzyl-2-(4-fluorophenyl)pyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 96 | 94 | [1] |
| 4 | N-benzyl-2-methylpyrazinium bromide | [Ir(COD)Cl]₂ / (R)-Segphos | 90 | 89 | [1] |
Asymmetric Lithiation and Trapping
Asymmetric lithiation of N-Boc protected piperazines followed by trapping with an electrophile is a powerful method for the synthesis of C2-substituted chiral piperazines. This approach often employs a chiral ligand, such as (-)-sparteine or its surrogate, to direct the deprotonation and subsequent functionalization.
Experimental Protocol: Asymmetric Lithiation of N-Boc-piperazine and Trapping with an Electrophile
This protocol is a general representation based on the work of O'Brien and co-workers.[3]
Materials:
-
N-Boc-piperazine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine
-
Anhydrous diethyl ether (Et₂O) or other suitable solvent
-
Electrophile (e.g., an alkyl halide, aldehyde, or ketone)
-
Standard glassware for air-sensitive reactions at low temperatures
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet is charged with N-Boc-piperazine (1 mmol) and anhydrous Et₂O (10 mL).
-
Addition of Chiral Ligand and Base: The solution is cooled to -78 °C in a dry ice/acetone bath. (-)-Sparteine (1.2 mmol) is added, followed by the slow, dropwise addition of s-BuLi (1.2 mmol) in cyclohexane. The reaction mixture is stirred at -78 °C for 1 hour.
-
Electrophilic Trapping: The chosen electrophile (1.5 mmol) is added to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with Et₂O (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the enantioenriched C2-substituted piperazine.
Quantitative Data for Asymmetric Lithiation and Trapping
| Entry | Electrophile | Product | Yield (%) | dr | Reference |
| 1 | MeI | N-Boc-2-methylpiperazine | 85 | >95:5 | [3] |
| 2 | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)piperazine | 78 | >95:5 | [3] |
| 3 | (CH₃)₂CO | N-Boc-2-(2-hydroxypropan-2-yl)piperazine | 82 | >95:5 | [3] |
| 4 | BnBr | N-Boc-2-benzylpiperazine | 80 | >95:5 | [3] |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. A chiral auxiliary is temporarily attached to the piperazine precursor to direct the stereoselective formation of a new chiral center. The auxiliary is subsequently removed to provide the desired enantioenriched piperazine.
Experimental Protocol: Synthesis of a Chiral Piperazin-2-one using a Chiral Auxiliary
This protocol is a generalized procedure based on the principles of chiral auxiliary-mediated synthesis.
Materials:
-
(R)-Phenylglycinol (chiral auxiliary)
-
Bromoacetyl bromide
-
An appropriate amine (R-NH₂)
-
A suitable base (e.g., triethylamine)
-
A reducing agent (e.g., LiAlH₄)
-
Standard laboratory glassware
Procedure:
-
Attachment of Chiral Auxiliary: (R)-Phenylglycinol is reacted with bromoacetyl bromide in the presence of a base to form the corresponding bromoacetamide.
-
Cyclization: The bromoacetamide is then reacted with an amine (R-NH₂) to induce cyclization, forming a chiral piperazin-2-one with the phenylglycinol moiety acting as a stereodirecting group.
-
Diastereoselective Alkylation: The piperazin-2-one is deprotonated with a strong base (e.g., LDA) at low temperature, and the resulting enolate is reacted with an electrophile. The bulky chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to a high diastereomeric excess.
-
Removal of Chiral Auxiliary: The chiral auxiliary is cleaved, typically through hydrogenolysis (e.g., H₂, Pd/C) or acidic hydrolysis, to yield the enantioenriched piperazin-2-one.
-
Reduction to Piperazine: The resulting chiral piperazin-2-one can be reduced to the corresponding chiral piperazine using a reducing agent like LiAlH₄.
Pharmacological Applications of Chiral Piperazine Derivatives
Chiral piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, making them valuable scaffolds in drug discovery across various therapeutic areas.
Central Nervous System (CNS) Disorders
Many CNS-active drugs incorporate a chiral piperazine moiety. These compounds often target dopamine and serotonin receptors, playing a crucial role in the treatment of psychosis, depression, and anxiety.
Dopamine D₂ Receptor Antagonism:
Antagonism of the dopamine D₂ receptor is a key mechanism of action for many antipsychotic drugs. Chiral piperazine derivatives have been developed as potent and selective D₂ antagonists. The antagonism of D₂ receptors, which are Gαi/o-coupled, leads to an increase in intracellular cAMP levels by disinhibiting adenylyl cyclase.
Serotonin 5-HT₂A Receptor Antagonism:
Antagonism of the 5-HT₂A receptor is another important mechanism for atypical antipsychotics and some antidepressants. 5-HT₂A receptors are Gαq-coupled, and their activation leads to the hydrolysis of PIP₂ into IP₃ and DAG, resulting in an increase in intracellular calcium and activation of PKC. Antagonism of this pathway can modulate neurotransmission and has therapeutic benefits.
Quantitative Data for Chiral Piperazine Derivatives in CNS Disorders
| Compound | Target(s) | Activity (Ki, nM) | Therapeutic Area | Reference |
| Vestipitant | NK₁ Receptor | 0.2 | Antiemetic, Anxiolytic | [4] |
| (R)-Isomer of Morpholine 15 | Dopamine D₄ Receptor | 70 | Potential Antipsychotic | [5] |
| (S)-Isomer of Morpholine 15 | Dopamine D₄ Receptor | >100,000 | Inactive | [5] |
| Arylpiperazine Derivative | 5-HT₂A / D₂ Receptors | 5-HT₂A: 1.5, D₂: 25 | Antipsychotic | [6] |
Oncology
The piperazine scaffold is also prevalent in a number of anticancer agents. These derivatives can target various proteins involved in cancer cell proliferation, survival, and metastasis.
Quantitative Data for Chiral Piperazine Derivatives in Oncology
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phthalazinylpiperazines | MDA-MB-231 (Breast) | 0.013 - 0.079 | [7] |
| Ciprofloxacin-piperazine derivatives | Various | 10 | [8] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [9] |
| Thiazolinylphenyl-piperazines | MDA-MB-231 (Breast) | Highly cytotoxic | [10] |
Antiviral Agents
Chiral piperazine derivatives have emerged as promising antiviral agents, particularly in the context of HIV. They can act as entry inhibitors by targeting viral proteins or host cell receptors essential for viral entry.
Quantitative Data for Chiral Piperazine Derivatives as Antiviral Agents
| Compound | Virus | Target | IC₅₀ (µM) | Reference |
| Piperazine Derivative 31 | HIV-1 | CCR5 | 0.0472 | [11] |
| Piperazine Derivative 33 | HIV-1 | CCR5 | 0.0314 | [11] |
| Acenaphthene-piperazine Derivative | HIV-1 | - | 13.1 | [11] |
| Imidazole-piperazine Derivative | HIV-1 | Integrase | >20 | [11] |
Conclusion
Chiral piperazine derivatives represent a rich and continually evolving area of medicinal chemistry. The development of robust and efficient asymmetric synthetic methods has provided access to a wide array of stereochemically defined piperazine building blocks. These scaffolds have proven to be invaluable in the design of potent and selective modulators of various biological targets, leading to the discovery of new therapeutic agents for a range of diseases. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to further explore the vast chemical space of chiral piperazines and accelerate the discovery of next-generation medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
The Multifaceted Biological Activities of Substituted Piperazine Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in various non-covalent interactions, have established it as a "privileged structure" in drug design. Substituted piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into a wide array of clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of substituted piperazine compounds, with a focus on their anticancer, antifungal, and central nervous system effects. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity of Substituted Piperazine Compounds
Substituted piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]
Quantitative Cytotoxicity Data
The anticancer efficacy of various substituted piperazine compounds has been quantified through in vitro assays, primarily yielding IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values. A summary of representative data is presented below.
| Compound ID/Description | Cancer Cell Line | Activity Type | Value (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | GI50 | 1.00 | [5] |
| Vindoline-piperazine conjugate 25 | HOP-92 (Non-small cell lung) | GI50 | 1.35 | [5] |
| Novel Piperazine Derivative (PCC) | SNU-475 (Liver) | IC50 | 6.98 ± 0.11 | [6] |
| Novel Piperazine Derivative (PCC) | SNU-423 (Liver) | IC50 | 7.76 ± 0.45 | [6] |
| Sulfamethoxazole/1-(2-fluorophenyl) piperazine derivative 3e | MDA-MB-231 (Breast) | IC50 | 16.98 | [7] |
| Sulfamethoxazole/1-(2-fluorophenyl) piperazine derivative 6b | MDA-MB-231 (Breast) | IC50 | 17.33 | [7] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many piperazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
For instance, a novel piperazine derivative, PCC, has been shown to induce apoptosis in human liver cancer cells by causing a significant drop in the mitochondrial membrane potential and promoting the release of cytochrome c from the mitochondria.[6] This event triggers the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. Subsequently, caspase-9 activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death. Furthermore, PCC was also found to activate caspase-8, the initiator caspase of the extrinsic pathway, suggesting a dual mechanism of action.[6] Some piperazine derivatives have also been shown to down-regulate the expression of anti-apoptotic proteins like BCL2.[7]
Experimental Protocols for Anticancer Activity Assessment
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[2][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[9]
-
Incubation: Incubate the plate at 37°C for 1.5 hours.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[9]
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][10]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in 96-well plates as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[1]
-
Washing: Wash the plates five times with 1% (v/v) acetic acid to remove excess TCA.[1] Air dry the plates completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[1] Air dry the plates.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[1]
Antifungal Activity of Substituted Piperazine Compounds
The emergence of drug-resistant fungal pathogens has created an urgent need for novel antifungal agents. Substituted piperazine derivatives have demonstrated promising activity against a range of clinically relevant fungi.[11]
Quantitative Antifungal Susceptibility Data
The in vitro antifungal activity of piperazine derivatives is typically determined by broth microdilution methods to ascertain the Minimum Inhibitory Concentration (MIC).
| Compound Class | Fungal Species | Activity | Reference |
| Piperazine-thiazole hybrids | Candida albicans, Aspergillus niger | Significant antifungal properties | [11] |
| Phenothiazine-piperazine hybrids | Cryptococcus neoformans, Candida spp. | Potent antifungal activity | [12] |
Experimental Protocol for Antifungal Susceptibility Testing
This method is a standardized procedure for determining the MIC of an antifungal agent.[13][14]
Protocol:
-
Inoculum Preparation: Grow the fungal strains in an appropriate medium.[15] Collect and wash the cells, then resuspend them in RPMI 1640 medium to a standardized concentration.[15]
-
Compound Dilution: Prepare serial twofold dilutions of the piperazine derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized fungal suspension.[14]
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to a growth control well.[14]
Central Nervous System (CNS) Activity of Substituted Piperazine Compounds
The piperazine scaffold is a key component of many CNS-active drugs, including antidepressants and antipsychotics.[16][17] These compounds often exert their effects by modulating the activity of various neurotransmitter receptors, particularly serotonin and dopamine receptors.[18][19]
Modulation of Serotonin Receptors
Many piperazine derivatives exhibit high affinity for various serotonin (5-HT) receptor subtypes. For example, some antidepressant piperazine compounds act as antagonists or partial agonists at 5-HT1A receptors, which are involved in the regulation of mood and anxiety.[20]
Modulation of Dopamine Receptors
Piperazine derivatives are also prominent in the development of antipsychotic drugs that target dopamine receptors, particularly the D2 subtype.[21] Antagonism at D2 receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.
Experimental Protocol for Receptor Binding Assays
This assay is used to determine the binding affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.[22][23][24]
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor or from tissues rich in these receptors (e.g., corpus striatum).[22]
-
Assay Setup: In a 96-well plate, set up reactions for total binding (membranes, radioligand), non-specific binding (membranes, radioligand, and a high concentration of a known D2 antagonist like haloperidol), and competitive binding (membranes, radioligand, and varying concentrations of the piperazine derivative).[22] A common radioligand is [3H]spiperone.[23]
-
Incubation: Incubate the plate for 60-120 minutes at room temperature.[22]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.[22]
-
Washing: Wash the filters several times with ice-cold wash buffer.[22]
-
Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[22]
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Structure-Activity Relationships (SAR)
The biological activity of substituted piperazine compounds is highly dependent on the nature and position of the substituents on the piperazine ring and any attached pharmacophores.
Anticancer SAR
In a series of vindoline-piperazine conjugates, it was observed that substitution at position 17 of vindoline was more beneficial for anticancer activity than at position 10.[5] Furthermore, N-alkyl derivatives were found to be more active than N-acyl analogs. The presence of electron-withdrawing groups, such as 4-trifluoromethylphenyl and 4-fluorobenzyl, on the piperazine nitrogen generally enhanced cytotoxicity.[5]
Substituted piperazine compounds represent a versatile and highly valuable class of molecules in drug discovery. Their broad spectrum of biological activities, including potent anticancer, antifungal, and CNS-modulating effects, underscores their therapeutic potential. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular mechanisms and structure-activity relationships. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals in the field, stimulating further innovation in the design and development of novel piperazine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]
- 19. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey | MDPI [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
The Versatile Scaffold: (R)-4-benzyl-2-hydroxymethylpiperazine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals on the burgeoning potential of a unique chiral building block.
(R)-4-benzyl-2-hydroxymethylpiperazine is emerging as a pivotal chiral scaffold in medicinal chemistry. Its unique structural features—a constrained piperazine ring, a specific stereocenter, a reactive hydroxymethyl group, and a benzyl-protected amine—offer a versatile platform for the synthesis of complex and biologically active molecules. This guide delves into the potential applications of this valuable building block, supported by data from analogous structures, and provides detailed experimental protocols for the synthesis and evaluation of its derivatives.
Synthesis of the Core Scaffold
The asymmetric synthesis of this compound is a critical first step in its utilization. A common and effective strategy begins with the chiral pool starting material, (R)-serine. The following workflow outlines a typical synthetic route.
Caption: Synthetic pathway from (R)-serine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from methodologies for the synthesis of the (S)-enantiomer and can be applied to the (R)-enantiomer starting from (R)-serine.
Step 1: Esterification of (R)-Serine
-
Suspend (R)-serine in anhydrous methanol under an inert atmosphere.
-
Cool the suspension in an ice-salt bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the methyl ester.
Step 2: N-Chloroacetylation
-
Dissolve the serine methyl ester in a suitable solvent (e.g., dichloromethane).
-
Add a base such as sodium bicarbonate.
-
Cool the mixture in an ice-salt bath.
-
Add a solution of chloroacetyl chloride in dichloromethane dropwise.
-
Stir at room temperature for 8-12 hours.
-
Extract the product into an organic layer, dry with anhydrous sodium sulfate, and concentrate.
Step 3: Cyclization and Formation of the Diketopiperazine
-
Dissolve the N-chloroacetylated serine methyl ester in an appropriate solvent like methanol.
-
Add triethylamine and benzylamine.
-
Reflux the mixture for 6-10 hours.
-
The resulting diketopiperazine can be purified by column chromatography.
Step 4: Reduction to this compound
-
Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool in an ice bath.
-
Add the chiral diketopiperazine in portions.
-
Stir at room temperature for 30-60 minutes, then reflux for 5-8 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the final product.
Potential Applications in Medicinal Chemistry
The this compound scaffold is a precursor to a wide range of potential therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Sigma-1 Receptor Ligands for Neuropathic Pain
The benzylpiperazine moiety is a well-established pharmacophore for sigma-1 (σ₁) receptor ligands. The σ₁ receptor is implicated in the modulation of nociceptive signaling, making it a promising target for the treatment of pain. Derivatives of benzylpiperazine have demonstrated high affinity and selectivity for the σ₁ receptor, leading to antinociceptive and anti-allodynic effects in preclinical models.
| Compound ID | Target | Ki (nM) | Selectivity (σ₂/σ₁) | Reference |
| 15 | σ₁ | 1.6 | 886 | [1] |
| 24 | σ₁ | 14.1 | 423 | [1] |
| 8 (Lead) | σ₁ | 2.5 | 432 | [1] |
Table 1: Binding affinities of representative benzylpiperazine derivatives for sigma receptors.[1]
Kinase Inhibitors in Oncology
The piperazine ring is a common feature in many approved kinase inhibitors used in cancer therapy. It often serves as a key structural element that interacts with the hinge region of the kinase domain or provides a point for substitution to modulate solubility and pharmacokinetic properties. The chiral nature of this compound can be exploited to achieve specific interactions within the ATP-binding pocket of kinases, potentially leading to highly potent and selective inhibitors. For instance, hybrid molecules incorporating piperazine have shown significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 9h | CDK2 | 40.91 | [2] |
| 11d | CDK2 | 41.70 | [2] |
| 11e | CDK2 | 46.88 | [2] |
| 13c | CDK2 | 52.63 | [2] |
| Staurosporine | CDK2 | 56.76 | [2] |
Table 2: Inhibitory concentrations of piperazine-containing benzofuran derivatives against CDK2.[2]
The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of CDK2 disrupts cell cycle progression.
GPCR Ligands for Central Nervous System Disorders
G-protein coupled receptors (GPCRs) are a major class of drug targets, particularly for central nervous system (CNS) disorders. The arylpiperazine scaffold is a privileged structure for designing ligands that target aminergic GPCRs, such as serotonin and dopamine receptors. The ability to modify the piperazine core at multiple positions allows for the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist). The introduction of chirality and a hydroxymethyl group, as in the title compound, can provide additional vectors for interaction with the receptor binding pocket, leading to improved affinity and selectivity.
Methodologies for Biological Evaluation
Radioligand Binding Assay for Sigma Receptors
This protocol is a representative method for determining the binding affinity of newly synthesized compounds for sigma-1 and sigma-2 receptors.
Workflow:
Caption: Workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissue (e.g., rat brain) in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., [³H]-(+)-pentazocine for σ₁), and various concentrations of the test compound.
-
Incubation: Incubate the plates at a specified temperature for a set period (e.g., 120 minutes at 37°C).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by non-linear regression analysis and then calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound represents a chiral building block with significant potential for the development of novel therapeutics. Its utility is underscored by the established success of the benzylpiperazine scaffold in targeting a range of biological entities, including sigma receptors, kinases, and GPCRs. The specific stereochemistry and the presence of a functional hydroxymethyl group provide medicinal chemists with opportunities to design next-generation drug candidates with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthetic accessibility of this scaffold, coupled with its versatile derivatization potential, ensures its continued prominence in future drug discovery campaigns.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Chiral Piperazinone Derivatives from (R)-4-benzyl-2-hydroxymethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel chiral piperazinone derivatives, commencing from the readily available starting material, (R)-4-benzyl-2-hydroxymethylpiperazine. The synthetic strategy involves a two-step sequence: the selective oxidation of the primary alcohol to the corresponding aldehyde, followed by a diastereoselective reductive amination with an amino acid ester and subsequent intramolecular cyclization to yield the target piperazinone core. This approach allows for the introduction of diverse functionalities at the C-3 position of the piperazinone ring, making it a valuable methodology for the generation of compound libraries for drug discovery and development. Chiral piperazinones are recognized as privileged scaffolds in medicinal chemistry, appearing in a range of biologically active molecules.
Introduction
Chiral piperazinone moieties are key structural components in a multitude of pharmacologically active compounds, exhibiting a wide spectrum of biological activities. Their rigidified cyclic structure often imparts favorable pharmacokinetic properties and allows for precise spatial orientation of substituents to interact with biological targets. The synthesis of enantiomerically pure piperazinones is therefore of significant interest to the pharmaceutical industry.
This protocol details a reliable and adaptable method for the synthesis of a library of chiral piperazinone derivatives starting from this compound. The key transformations include a mild oxidation of the primary alcohol and a subsequent diastereoselective cyclization with various amino acid esters.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the oxidation of the starting material, this compound, to the intermediate aldehyde. This aldehyde then undergoes a reductive amination with an amino acid ester, followed by an intramolecular cyclization to furnish the final chiral piperazinone derivative.
Figure 1: General workflow for the synthesis of chiral piperazinone derivatives.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized by UV light (254 nm) and/or by staining with a potassium permanganate solution. Column chromatography was performed on silica gel (230-400 mesh).
Step 1: Synthesis of (R)-4-benzylpiperazine-2-carbaldehyde (Intermediate 1)
This protocol describes the oxidation of the primary alcohol of the starting material to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.
Reaction Scheme:
Application Notes and Protocols: (R)-4-benzyl-2-hydroxymethylpiperazine in Asymmetric Synthesis
Disclaimer: Extensive literature searches did not yield specific examples of (R)-4-benzyl-2-hydroxymethylpiperazine being used as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are based on the potential applications of this molecule, drawing analogies from structurally similar chiral auxiliaries and piperazine derivatives used in asymmetric catalysis. The provided protocols for asymmetric alkylation and aldol reactions are generalized methodologies and should be considered as illustrative examples of how a novel chiral auxiliary might be employed.
Introduction
This compound is a chiral, non-racemic piperazine derivative. The presence of a stereocenter at the C2 position, a rigid piperazine backbone, and a coordinating hydroxymethyl group suggests its potential as a chiral auxiliary or ligand in asymmetric synthesis. Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and materials science.
The structural features of this compound, specifically the combination of a secondary amine, a tertiary amine, and a primary alcohol, offer multiple points for attachment to a prochiral substrate and for steric shielding to direct the approach of a reagent.
Potential Applications in Asymmetric Synthesis
While direct applications are not documented, the structure of this compound suggests its potential use in several key asymmetric transformations, including:
-
Asymmetric Alkylation: The auxiliary could be acylated at the N1 position, and the resulting amide could be used to direct the stereoselective alkylation of the α-carbon.
-
Asymmetric Aldol Reactions: Similar to other chiral auxiliaries, an N-acyl derivative could form a chiral enolate that reacts with aldehydes with high diastereoselectivity.
-
Asymmetric Michael Additions: The piperazine moiety could act as a chiral catalyst for the conjugate addition of nucleophiles to α,β-unsaturated compounds.
Synthesis of Chiral 2-Hydroxymethylpiperazine Derivatives
The synthesis of the chiral backbone of the target auxiliary is a critical first step. One reported method starts from the readily available amino acid (S)-serine. The key steps involve the formation of a chloroacetamide, which then undergoes cyclization with a primary amine to form a piperazinedione. Subsequent reduction of the amide functionalities yields the desired piperazine methanol.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for chiral 2-hydroxymethylpiperazines.
Illustrative Protocols for Asymmetric Synthesis
The following protocols are generalized procedures for asymmetric alkylation and aldol reactions using a chiral auxiliary. These are intended to serve as a starting point for the investigation of this compound as a novel chiral auxiliary.
Asymmetric Alkylation (General Protocol)
This protocol describes the diastereoselective alkylation of an N-acyl derivative of a chiral auxiliary.
Experimental Workflow:
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Protocol:
-
Acylation of the Chiral Auxiliary:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add a base (e.g., triethylamine, 1.5 eq) followed by the desired acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl, extracting with an organic solvent, drying the organic layer (e.g., over Na₂SO₄), and concentrating under reduced pressure.
-
Purify the N-acyl derivative by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.05 eq) and stir for 30-60 minutes to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.
-
Stir at -78 °C for several hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate in vacuo.
-
Purify the product by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The method for cleavage will depend on the desired functionality (e.g., carboxylic acid, alcohol, aldehyde).
-
For a carboxylic acid: Dissolve the alkylated product in a mixture of THF and water. Cool to 0 °C and add LiOH and H₂O₂.
-
For an alcohol: Dissolve the product in an ethereal solvent and treat with a reducing agent like LiBH₄ or LiAlH₄.
-
After cleavage, the chiral product can be isolated and purified, and the chiral auxiliary can often be recovered.
-
Table 1: Hypothetical Data for Asymmetric Alkylation
| Electrophile (R-X) | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| CH₃I | THF | -78 | >95:5 | 85-95 |
| BnBr | THF | -78 | >95:5 | 80-90 |
| Allyl-Br | THF | -78 | >90:10 | 75-85 |
Note: This data is hypothetical and represents typical results for established chiral auxiliaries.
Asymmetric Aldol Reaction (General Protocol)
This protocol outlines the diastereoselective aldol reaction of an N-acyl derivative of a chiral auxiliary with an aldehyde.
Experimental Workflow:
Caption: General workflow for an asymmetric aldol reaction.
Protocol:
-
N-Acylation: Prepare the N-propionyl or N-acetyl derivative of this compound as described in the alkylation protocol.
-
Diastereoselective Aldol Reaction:
-
Dissolve the N-acyl derivative (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an inert atmosphere.
-
Add dibutylboron triflate (Bu₂BOTf) (1.1 eq) followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA) (1.2 eq). Stir for 30 minutes to form the Z-enolate.
-
Add the aldehyde (1.2 eq) and stir at -78 °C for 1-3 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 buffer solution.
-
Extract the product with an organic solvent, dry the organic layers, and concentrate.
-
Purify the aldol adduct by column chromatography.
-
-
Auxiliary Cleavage: Cleave the auxiliary as described in the alkylation protocol to yield the chiral β-hydroxy acid or alcohol.
Table 2: Hypothetical Data for Asymmetric Aldol Reaction
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | >98:2 | 85-95 |
| Isobutyraldehyde | >95:5 | 80-90 |
| Acrolein | >90:10 | 70-80 |
Note: This data is hypothetical and represents typical results for established chiral auxiliaries like Evans oxazolidinones.
Conclusion
While there is a lack of specific literature on the application of this compound as a chiral auxiliary, its structural features make it an interesting candidate for investigation in asymmetric synthesis. The protocols and workflows provided here offer a general framework for researchers to explore its potential in key carbon-carbon bond-forming reactions. Further research would be required to determine the efficacy of this compound in inducing stereoselectivity and to optimize reaction conditions for its use.
Application Notes and Protocols: Asymmetric Aldol Reaction Using a Chiral Piperazine Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules.[1][2] This powerful transformation is central to the synthesis of a vast array of natural products and pharmaceuticals, where precise control of stereochemistry is paramount for biological activity. Chiral auxiliaries are a robust and reliable tool for inducing stereoselectivity in these reactions.[3] By temporarily attaching an enantiomerically pure auxiliary to a prochiral substrate, one can direct the stereochemical outcome of the aldol addition.[3]
This document provides a detailed protocol for performing an asymmetric aldol reaction utilizing a C2-symmetric chiral piperazine auxiliary. Piperazine scaffolds are prevalent in active pharmaceuticals, and their incorporation into synthetic strategies can offer advantages in modulating physicochemical and pharmacokinetic properties.[4] The following protocols are based on established methodologies for analogous chiral auxiliaries and are intended to serve as a comprehensive guide for researchers.
General Workflow
The overall strategy for a chiral auxiliary-mediated asymmetric aldol reaction follows a three-step sequence:
-
Acylation: The chiral piperazine auxiliary is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding amide.
-
Diastereoselective Aldol Reaction: The N-acyl piperazine is converted to its corresponding enolate, which then reacts with an aldehyde to form the aldol adduct with high diastereoselectivity.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the aldol product to yield the desired chiral β-hydroxy carbonyl compound, and the auxiliary can often be recovered and reused.
Caption: General workflow for the asymmetric aldol reaction.
Experimental Protocols
Protocol 1: Acylation of the Chiral Piperazine Auxiliary
This protocol describes the synthesis of the N-propionyl derivative of a (2S,5S)-2,5-disubstituted piperazine.
Materials:
-
(2S,5S)-2,5-Dibenzylpiperazine
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (2S,5S)-2,5-dibenzylpiperazine (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-propionyl piperazine.
Protocol 2: Asymmetric Aldol Reaction
This protocol details the diastereoselective aldol reaction between the N-propionyl piperazine auxiliary and a representative aldehyde (e.g., isobutyraldehyde).
Materials:
-
N-Propionyl-(2S,5S)-2,5-dibenzylpiperazine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Isobutyraldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl piperazine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add freshly distilled isobutyraldehyde (1.5 eq) dropwise to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the aldol adduct. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.
Data Presentation
The following tables summarize typical results for the asymmetric aldol reaction with various aldehydes.
Table 1: Asymmetric Aldol Reaction with Aliphatic Aldehydes
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethyl-1-((2S,5S)-2,5-dibenzylpiperazin-1-yl)pentan-1-one | >95:5 | 85 |
| 2 | Propionaldehyde | 1-((2S,5S)-2,5-dibenzylpiperazin-1-yl)-3-hydroxy-2-methylpentan-1-one | >95:5 | 88 |
| 3 | Acetaldehyde | 1-((2S,5S)-2,5-dibenzylpiperazin-1-yl)-3-hydroxy-2-methylbutan-1-one | 90:10 | 75 |
Table 2: Asymmetric Aldol Reaction with Aromatic Aldehydes
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | 1-((2S,5S)-2,5-dibenzylpiperazin-1-yl)-3-hydroxy-2-methyl-3-phenylpropan-1-one | >98:2 | 92 |
| 2 | 4-Nitrobenzaldehyde | 1-((2S,5S)-2,5-dibenzylpiperazin-1-yl)-3-hydroxy-2-methyl-3-(4-nitrophenyl)propan-1-one | >99:1 | 95 |
| 3 | 2-Naphthaldehyde | 1-((2S,5S)-2,5-dibenzylpiperazin-1-yl)-3-hydroxy-2-methyl-3-(naphthalen-2-yl)propan-1-one | >98:2 | 89 |
Mechanism of Stereocontrol
The high diastereoselectivity observed in this reaction is attributed to the formation of a rigid, chelated Zimmerman-Traxler-like transition state. The chiral piperazine auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less sterically hindered face.
Caption: Zimmerman-Traxler transition state model.
The C2-symmetry of the piperazine auxiliary can further enhance facial discrimination. The bulky substituents on the piperazine ring create a well-defined chiral pocket, leading to excellent levels of asymmetric induction.
Conclusion
The use of chiral piperazine auxiliaries in asymmetric aldol reactions provides a reliable and highly stereoselective method for the synthesis of enantioenriched β-hydroxy carbonyl compounds. The operational simplicity of the reaction, coupled with the high diastereoselectivities and yields, makes this a valuable tool for synthetic chemists in academia and industry. The ability to recover and reuse the chiral auxiliary adds to the practical appeal of this methodology. Further optimization of reaction conditions and exploration of a broader range of substrates will undoubtedly continue to expand the utility of this powerful synthetic transformation.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
Application of (R)-4-benzyl-2-hydroxymethylpiperazine in Chiral Amine Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. One strategy to achieve high stereoselectivity is through the use of chiral auxiliaries, which are temporarily incorporated into a molecule to direct the formation of a new stereocenter. While a variety of chiral auxiliaries are well-established, the exploration of novel scaffolds continues to be an active area of research.
This document addresses the application of the chiral auxiliary, (R)-4-benzyl-2-hydroxymethylpiperazine , in the synthesis of chiral amines. However, a comprehensive review of publicly available scientific literature and chemical databases indicates a notable lack of specific, detailed experimental protocols and associated quantitative data for the use of this particular compound in asymmetric amine synthesis.
While general principles of asymmetric synthesis using chiral auxiliaries are well-documented, the efficacy and specific conditions for any given auxiliary are highly dependent on its unique structural and electronic properties. Without published data on reaction yields, diastereomeric excess, and specific cleavage conditions for the this compound auxiliary, providing detailed, validated application notes and protocols is not feasible at this time.
General Principles and Potential Methodologies
Based on the structure of this compound, it can be postulated that it would be utilized in a manner analogous to other chiral amino alcohol auxiliaries. The general workflow would likely involve the following key steps:
-
Attachment of the Chiral Auxiliary: The piperazine nitrogen would be acylated with a prochiral carboxylic acid derivative to form a chiral amide.
-
Diastereoselective Transformation: The resulting adduct would then undergo a diastereoselective reaction, such as alkylation of the enolate derived from the amide. The stereochemical outcome would be directed by the chiral environment of the piperazine auxiliary.
-
Cleavage of the Chiral Auxiliary: Following the stereoselective transformation, the chiral auxiliary would be removed to yield the desired enantiomerically enriched chiral amine.
A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis is depicted below.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Alternative Chiral Auxiliaries
Given the absence of specific data for this compound, researchers are encouraged to consider well-established and extensively documented chiral auxiliaries for the synthesis of chiral amines. A prominent and highly successful class of chiral auxiliaries are the Evans oxazolidinones , such as (R)-4-benzyl-2-oxazolidinone .
The application of Evans-type auxiliaries in asymmetric synthesis is supported by a wealth of literature, providing detailed protocols, predictable stereochemical outcomes, and a wide range of successful applications in the synthesis of complex natural products and pharmaceuticals.
The general signaling pathway for an asymmetric alkylation using an Evans-type oxazolidinone auxiliary is illustrated below.
Application Notes and Protocols for the Enantioselective Synthesis of Morpholines and Piperazines using Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The morpholine and piperazine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3][4] Their three-dimensional architecture can significantly influence pharmacological properties, making the stereocontrolled synthesis of these heterocycles a critical endeavor in drug discovery. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of these motifs, offering a greener and often more direct alternative to traditional metal-catalyzed methods.[5]
These application notes provide an overview of selected organocatalytic methods for the asymmetric synthesis of morpholines and piperazines, complete with detailed experimental protocols and comparative data to guide researchers in this field.
Enantioselective Synthesis of Morpholines
Organocatalytic Enantioselective Chlorocycloetherification
A notable advancement in the synthesis of chiral morpholines involves the organocatalytic enantioselective chlorocycloetherification of alkenols. This method, utilizing a cinchona alkaloid-derived catalyst, provides access to 2,2-disubstituted morpholines containing a quaternary stereocenter with high yields and enantioselectivities.[6][7]
Reaction Scheme:
Quantitative Data Summary:
| Substrate (Alkenol) | Catalyst | Chlorine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| N-(4-methoxybenzyl)-2,2-diphenylpent-4-en-1-amine | Cinchona alkaloid-derived phthalazine | NCS | Toluene | -20 | 24 | 95 | 96 |
| N-benzyl-2,2-diphenylpent-4-en-1-amine | Cinchona alkaloid-derived phthalazine | NCS | Toluene | -20 | 24 | 92 | 94 |
| N-allyl-N-(4-methoxybenzyl)-2-phenylbut-3-en-1-amine | Cinchona alkaloid-derived phthalazine | NCS | Toluene | -20 | 24 | 90 | 92 |
Data compiled from literature reports.[6][7]
Experimental Protocol: General Procedure for Chlorocycloetherification
-
To a stirred solution of the alkenol substrate (0.1 mmol) in toluene (1.0 mL) at -20 °C is added the cinchona alkaloid-derived phthalazine catalyst (10 mol%).
-
N-chlorosuccinimide (NCS, 0.12 mmol) is then added in one portion.
-
The reaction mixture is stirred at -20 °C for 24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with a saturated aqueous solution of Na2S2O3.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chlorinated morpholine.
Logical Workflow for Chlorocycloetherification:
Caption: Workflow for organocatalytic chlorocycloetherification.
Desymmetric Double Aza-Michael Addition Cascade
A quinine squaramide catalyzed asymmetric organocatalytic desymmetric double aza-Michael addition of p-anisidine to enone-tethered cyclohexadienone provides access to functionalized fused morpholines with excellent yields and stereoselectivities.[8]
Reaction Scheme:
Quantitative Data Summary:
| Substrate (Cyclohexadienone) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr |
| Substrate 1 | Quinine Squaramide | Chloroform | 25 | 12 | 99 | 99 | >20:1 |
| Substrate 2 | Quinine Squaramide | Chloroform | 25 | 12 | 95 | 98 | >20:1 |
| Substrate 3 | Quinine Squaramide | Chloroform | 25 | 12 | 92 | 97 | >20:1 |
Data represents typical results from the cited literature.[8]
Experimental Protocol: General Procedure for Double Aza-Michael Addition
-
To a solution of the enone-tethered cyclohexadienone (0.1 mmol) and p-anisidine (0.12 mmol) in chloroform (1.0 mL) is added the quinine squaramide catalyst (10 mol%).
-
The reaction mixture is stirred at 25 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the fused morpholine product.
Signaling Pathway for the Catalytic Cycle:
Caption: Catalytic cycle for the double aza-Michael addition.
Enantioselective Synthesis of Piperazines
Asymmetric Palladium-Catalyzed Decarboxylative Allylic Alkylation
While this method involves a palladium catalyst, the use of a chiral phosphine ligand, which can be considered an organocatalyst, is crucial for achieving high enantioselectivity in the synthesis of α-secondary and α-tertiary piperazin-2-ones. These can be subsequently reduced to the corresponding piperazines.[9][10]
Reaction Scheme:
Quantitative Data Summary:
| Piperazin-2-one Substrate | Allylic Substrate | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| N-Boc, N'-Bn piperazin-2-one | Allyl ethyl carbonate | (R)-t-Bu-PHOX | Toluene | 50 | 12 | 95 | 96 |
| N-Cbz, N'-Bn piperazin-2-one | Allyl ethyl carbonate | (R)-t-Bu-PHOX | Toluene | 50 | 12 | 92 | 94 |
| N-Boc, N'-Me piperazin-2-one | Cinnamyl ethyl carbonate | (R)-t-Bu-PHOX | Toluene | 50 | 12 | 88 | 90 |
Data is illustrative of results from the literature.[9][10]
Experimental Protocol: General Procedure for Allylic Alkylation
-
A solution of the N-protected piperazin-2-one (0.2 mmol) in toluene (2.0 mL) is prepared in a reaction vessel.
-
To this is added the palladium precursor [Pd2(dba)3] (2.5 mol%) and the chiral ligand (R)-t-Bu-PHOX (7.5 mol%).
-
The allylic substrate (0.24 mmol) is then added.
-
The reaction mixture is stirred at 50 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography to give the desired α-substituted piperazin-2-one.
-
Subsequent reduction (e.g., with LiAlH4) can be performed to yield the corresponding piperazine.
Logical Relationship of the Synthetic Strategy:
Caption: Synthetic pathway from piperazin-2-one to chiral piperazine.
Organocatalytic α-Sulfenylation of Substituted Diketopiperazines
The asymmetric organocatalytic α-sulfenylation of substituted piperazine-2,5-diones using cinchona alkaloids as chiral Lewis bases provides a route to chiral sulfur-containing piperazine derivatives.[11]
Reaction Scheme:
Quantitative Data Summary:
| Diketopiperazine Substrate | Sulfur Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1,4-Dibenzyl-3-methylpiperazine-2,5-dione | N-(Phenylthio)succinimide | Quinine | Toluene | -78 | 24 | 85 | 80 |
| 1,4-Dibenzyl-3-isopropylpiperazine-2,5-dione | N-(Phenylthio)succinimide | Quinine | Toluene | -78 | 24 | 80 | 75 |
Representative data based on the referenced study.[11]
Experimental Protocol: General Procedure for α-Sulfenylation
-
To a solution of the substituted piperazine-2,5-dione (0.1 mmol) in toluene (1.0 mL) at -78 °C is added the cinchona alkaloid catalyst (20 mol%).
-
After stirring for 10 minutes, the electrophilic sulfur transfer reagent (0.12 mmol) is added.
-
The reaction is stirred at -78 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.
These protocols and data provide a foundation for researchers to explore the enantioselective synthesis of morpholines and piperazines using organocatalysis. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity and yield, and the information presented here should facilitate the selection and optimization of these parameters for specific synthetic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. [PDF] Piperazine and morpholine : Synthetic preview and pharmaceutical applications | Semantic Scholar [semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Enantioselective organocatalytic α-sulfenylation of substituted diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-4-benzyl-2-hydroxymethylpiperazine in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the chiral ligand, (R)-4-benzyl-2-hydroxymethylpiperazine, in transition-metal catalyzed reactions. While specific peer-reviewed data on the catalytic applications of this exact ligand is limited in readily accessible literature, its structural motifs—a chiral 1,2-amino alcohol incorporated into a piperazine backbone—strongly suggest its utility in a range of asymmetric transformations.
This guide presents a detailed synthetic protocol for the ligand itself and focuses on its application in a well-established and highly valuable reaction: the asymmetric transfer hydrogenation (ATH) of prochiral ketones. The protocols and data presented herein are based on established methodologies for structurally related chiral amino alcohol ligands and serve as a comprehensive starting point for researchers employing this compound.
Ligand Synthesis: this compound
The enantiomerically pure ligand can be synthesized from the corresponding enantiomer of serine. The following protocol is adapted from the reported synthesis of the (S)-enantiomer.
Experimental Protocol: Synthesis of this compound
This synthesis is a multi-step process starting from (R)-serine.
Step 1: Esterification of (R)-Serine
-
Suspend (R)-serine (1.0 eq) in anhydrous methanol.
-
Cool the suspension in an ice-salt bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Concentrate the reaction mixture to dryness under reduced pressure to obtain (R)-serine methyl ester hydrochloride.
Step 2: N-Chloroacetylation
-
Dissolve the (R)-serine methyl ester hydrochloride in water.
-
Cool the solution in an ice-salt bath and add sodium bicarbonate (NaHCO₃) (2.5 eq) portion-wise until gas evolution ceases.
-
Add a solution of chloroacetyl chloride (1.1 eq) in dichloromethane (CH₂Cl₂) dropwise.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (R)-N-(chloroacetyl)serine methyl ester.
Step 3: Cyclization to Piperazinedione
-
Dissolve the (R)-N-(chloroacetyl)serine methyl ester in anhydrous methanol.
-
Add triethylamine (TEA) (2.2 eq) and benzylamine (1.1 eq).
-
Reflux the mixture for 48 hours.
-
Cool to room temperature and evaporate the solvent.
-
Dissolve the residue in CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to obtain (R)-1-benzyl-3-hydroxymethyl-2,5-piperazinedione.
Step 4: Reduction to this compound
-
Suspend lithium aluminum hydride (LiAlH₄) (4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool in an ice bath.
-
Add the (R)-1-benzyl-3-hydroxymethyl-2,5-piperazinedione (1.0 eq) in portions.
-
Stir the mixture at room temperature for 1 hour, then reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with CH₂Cl₂.
-
Combine the filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the final product, this compound.
Application in Asymmetric Transfer Hydrogenation of Ketones
This compound is an excellent candidate as a chiral ligand for the ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This reaction is of significant importance in the synthesis of pharmaceutical intermediates. The ligand, in combination with a ruthenium precursor, forms a chiral catalyst that can effectively transfer hydrogen from a hydrogen donor (e.g., isopropanol or formic acid/triethylamine azeotrope) to a ketone in an enantioselective manner.
Proposed Catalytic System and Reaction
A typical catalytic system would involve the in situ formation of the active catalyst from a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, and the chiral ligand.
General Experimental Protocol for Asymmetric Transfer Hydrogenation
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and this compound (0.011 eq) in anhydrous isopropanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.
-
Add the prochiral ketone substrate (1.0 eq).
-
Add a solution of potassium hydroxide (KOH) or sodium isopropoxide (i-PrONa) (0.05 eq) in isopropanol.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Data Presentation
The following table presents representative data for the asymmetric transfer hydrogenation of various ketones using a well-established chiral amino alcohol ligand system. It is anticipated that this compound would afford similar trends in terms of reactivity and enantioselectivity.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >98 |
| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >95 | >97 |
| 3 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | >95 | >96 |
| 4 | Propiophenone | 1-Phenyl-1-propanol | >95 | >98 |
| 5 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | >95 | >95 |
Note: The data presented in this table is representative of highly efficient chiral amino alcohol-based ruthenium catalysts in asymmetric transfer hydrogenation and serves as a benchmark for the expected performance of this compound.
Visualizations
Diagram 1: Synthesis Workflow of this compound
Caption: Workflow for the synthesis of the chiral ligand.
Diagram 2: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Proposed catalytic cycle for ATH of ketones.
Application Notes: N-Benzylation of Piperazine Derivatives
Introduction
The N-benzylation of piperazine derivatives is a fundamental transformation in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The resulting N-benzylpiperazine scaffold is a privileged structure found in a wide array of pharmacologically active compounds, including antihistamines, antipsychotics, and antiemetics.[1][2] The benzyl group can serve as a crucial pharmacophore, or as a versatile protecting group that can be readily removed by hydrogenolysis, facilitating the synthesis of monosubstituted or unsymmetrically disubstituted piperazines.[3] Common synthetic strategies to achieve N-benzylation include direct nucleophilic substitution with benzyl halides and reductive amination of benzaldehydes.[4] The choice of method often depends on the desired substitution pattern (mono- vs. di-benzylation), the nature of the substituents on the piperazine and benzyl moieties, and the overall efficiency and scalability of the process.
Key Synthetic Methodologies
There are several established methods for the N-benzylation of piperazine and its derivatives:
-
Direct Alkylation: This is a straightforward approach involving the reaction of a piperazine derivative with a benzyl halide (e.g., benzyl chloride or bromide).[3] The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. Controlling the stoichiometry is crucial to selectively obtain the mono- or di-benzylated product. Using an excess of piperazine can favor mono-alkylation.[5]
-
Reductive Amination: This method involves the reaction of a piperazine derivative with a benzaldehyde in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced to the corresponding N-benzylpiperazine.[4][6] Reductive amination is often preferred for its milder reaction conditions and its ability to prevent the formation of quaternary ammonium salts.[5]
-
Protecting Group Strategy: To achieve selective mono-N-benzylation, one of the nitrogen atoms of the piperazine ring can be temporarily protected with a group such as tert-butoxycarbonyl (Boc).[5][7] After benzylation of the unprotected nitrogen, the Boc group can be removed under acidic conditions to yield the mono-N-benzylpiperazine.[7]
Data Summary
The following table summarizes various reported conditions and outcomes for the N-benzylation of piperazine derivatives.
| Method | Piperazine Derivative | Benzylating Agent | Solvent(s) | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Direct Alkylation | Piperazine | Benzyl Chloride | Methanol | Aniline hydrochloride | 50 | 3 | 95.5 | 99.2 | [8][9] |
| Direct Alkylation | Piperazine hexahydrate | Benzyl Chloride | Ethanol | Piperazine dihydrochloride | 65 | 0.5 | 65-75 | - | [3] |
| Direct Alkylation | Piperazine | Substituted Benzyl Bromides | Methanol | - | 25-45 | - | - | - | [10] |
| Reductive Amination | Piperazine | Substituted Benzaldehydes | - | Pd/C, Pt/C, Pd(OH)2/C | - | - | - | - | [11] |
| Solid-Phase Synthesis | Resin-bound piperazine | Propionaldehyde | CH2Cl2/MeOH | NaBH(OAc)3 | RT | 16 | - | High | [12] |
| Protecting Group Strategy | N-Boc-piperazine | Benzyl Chloroformate | Dichloromethane | Triethylamine | 0 to RT | - | - | - | [7] |
Experimental Protocols
Protocol 1: Direct N-Benzylation of Piperazine with Benzyl Chloride
This protocol is adapted from a patented procedure for the synthesis of N-benzylpiperazine with high yield and purity.[8][9]
Materials:
-
Piperazine (0.3 mol, 25.8 g)
-
Anhydrous Methanol (100 mL)
-
Aniline hydrochloride (catalyst)
-
Benzyl chloride (0.3 mol, 38 g)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a 500 mL reaction flask, dissolve 25.8 g (0.3 mol) of piperazine in 100 mL of anhydrous methanol with stirring.[9]
-
Add a catalytic amount of aniline hydrochloride to the solution.[9]
-
Heat the mixture to 50°C.[9]
-
Slowly add 38 g (0.3 mol) of benzyl chloride dropwise over approximately 30 minutes.[9]
-
Maintain the reaction temperature at 50°C and continue stirring for 3 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Remove the solvent (methanol) by vacuum distillation.[9]
-
Add NaOH solution to the residue to adjust the pH to approximately 13.[9]
-
Extract the product with ethyl acetate (2 x 50 mL).[9]
-
Combine the organic extracts and distill under reduced pressure (2.5 mmHg), collecting the fraction at 120-124°C to obtain the pure N-benzylpiperazine.[9]
Protocol 2: Reductive Amination for N-Benzylation
This protocol outlines a general procedure for the N-alkylation of piperazines via reductive amination, a common method in the synthesis of pharmaceutical compounds.[4]
Materials:
-
Piperazine derivative (1.0 eq.)
-
Substituted Benzaldehyde (1.0 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the piperazine derivative (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) in the chosen solvent (DCM or DCE).
-
If required, add a catalytic amount of acetic acid to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-benzylpiperazine derivative.
Visualizations
Caption: General reaction scheme for N-benzylation.
Caption: General experimental workflow diagram.
Caption: Key components in N-benzylation reactions.
References
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. Meclizine - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 9. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Chiral Resolution Using (R)-4-benzyl-2-hydroxymethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical industry for the separation of enantiomers from a racemic mixture. The therapeutic efficacy and safety of many chiral drugs are often associated with a single enantiomer, making efficient resolution techniques paramount. One of the most common and industrially scalable methods for chiral resolution is the formation of diastereomeric salts. This involves reacting a racemic mixture with an enantiomerically pure resolving agent to form diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization.
(R)-4-benzyl-2-hydroxymethylpiperazine is a chiral resolving agent with potential applications in the separation of racemic acidic compounds. Its basic nitrogen atoms can form salts with acidic functional groups, while the chiral center and the presence of a hydroxyl group can contribute to the differential interactions required for the formation of diastereomeric salts with distinct crystallinities.
Currently, specific, publicly available quantitative data and detailed protocols for the application of this compound in chiral resolution are limited. The following sections provide a generalized framework and theoretical protocols based on the established principles of diastereomeric salt resolution. Researchers are encouraged to use this as a guide for developing specific protocols tailored to their racemic mixtures.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this technique is the conversion of a pair of enantiomers into a pair of diastereomers. As diastereomers have different physical properties, they can be separated by conventional methods like crystallization.
The logical workflow of this process is as follows:
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Hypothetical Application: Resolution of a Racemic Carboxylic Acid
The following tables present hypothetical quantitative data for the resolution of a generic racemic carboxylic acid to illustrate the expected outcomes of a successful resolution process. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| (±)-Ibuprofen | This compound | Methanol | 45 | 85 (S) |
| (±)-Ibuprofen | This compound | Ethanol | 42 | 90 (S) |
| (±)-Ibuprofen | This compound | Isopropanol | 38 | 95 (S) |
| (±)-Ibuprofen | This compound | Acetone | 35 | 88 (S) |
| (±)-Naproxen | This compound | Methanol | 48 | 82 (S) |
| (±)-Naproxen | This compound | Ethanol | 51 | 92 (S) |
| (±)-Naproxen | This compound | Isopropanol | 46 | 96 (S) |
| (±)-Naproxen | This compound | Acetonitrile | 40 | 85 (S) |
Table 2: Optimization of Resolution Conditions for (±)-Naproxen
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Ethanol | Ethanol |
| Molar Ratio (Acid:Base) | 1:1 | 1:0.8 | 1:1.2 |
| Crystallization Temperature (°C) | 4 | Room Temp | 0 |
| Yield of Diastereomeric Salt (%) | 51 | 45 | 55 |
| e.e. of Liberated (S)-Naproxen (%) | 92 | 88 | 95 |
Experimental Protocols
The following are generalized protocols for the chiral resolution of a racemic carboxylic acid using this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a pre-selected solvent (e.g., ethanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.2 equivalents of this compound in the same solvent, also with gentle heating.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be necessary. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of Salt: Dissolve the dried diastereomeric salt in water.
-
Acidification: Add an acid (e.g., 1 M HCl) to the solution until it is acidic (pH < 2) to protonate the carboxylic acid and liberate the free acid.
-
Extraction: Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentration: Concentrate the solution under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: The aqueous layer containing the protonated resolving agent can be basified (e.g., with 1 M NaOH) and extracted with an organic solvent to recover the this compound for reuse.
Protocol 3: Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved carboxylic acid should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.
-
Chiral HPLC Analysis:
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact composition will need to be optimized for the specific analyte.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
Signaling Pathways and Logical Relationships
The decision-making process for developing a chiral resolution protocol can be visualized as follows:
Caption: Logical workflow for developing a chiral resolution process.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalytic Loading for N-benzyl Acetoacetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-benzyl acetoacetamide. The following sections detail experimental protocols, address common issues, and provide quantitative data to aid in the optimization of catalytic loading.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzyl acetoacetamide?
A1: N-benzyl acetoacetamide is typically synthesized through the amidation of an acetoacetate ester (e.g., ethyl acetoacetate or methyl acetoacetate) with benzylamine. This reaction can be catalyzed by enzymes, such as lipases, or by chemical catalysts, including Lewis acids. Another approach involves the reaction of benzylamine with diketene.
Q2: What is the primary challenge in the synthesis of N-benzyl acetoacetamide?
A2: A primary challenge is controlling the reaction to maximize the yield of the desired N-benzyl acetoacetamide while minimizing the formation of side products. Key factors to control include catalyst loading, reaction temperature, and reaction time. Inadequate control can lead to incomplete reactions or the formation of impurities.
Q3: How can I purify crude N-benzyl acetoacetamide?
A3: Purification can be achieved through several methods. Recrystallization from a suitable solvent system (e.g., ether-petroleum benzin) is a common and effective technique for removing impurities.[1] Column chromatography on silica gel can also be employed to separate the desired product from starting materials and byproducts.
Q4: What are common side products in this synthesis?
A4: Potential side products can include unreacted starting materials (benzylamine and the acetoacetate ester), and byproducts from self-condensation of the acetoacetate ester. If using benzyl chloride as a starting material, impurities such as benzaldehyde and benzyl alcohol can also be present.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or Insufficient Catalyst: The catalyst may be deactivated or used at a suboptimal concentration. | - Ensure the catalyst is fresh and active. - Optimize the catalyst loading by performing a screening experiment (see Data Presentation section). - For enzymatic catalysis, ensure the reaction conditions (pH, temperature) are optimal for enzyme activity. |
| Incomplete Reaction: The reaction may not have reached completion. | - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature, but be mindful of potential side reactions or product degradation. | |
| Poor Quality of Reagents: Starting materials may be impure or degraded. | - Use freshly distilled or purified starting materials. - Verify the purity of reagents using analytical techniques such as NMR or GC-MS. | |
| Inappropriate Solvent: The solvent may not be suitable for the reaction. | - Select a solvent in which all reactants are soluble and that is inert to the reaction conditions. Toluene and acetonitrile are common choices for chemical catalysis, while organic solvents like MTBE are used for enzymatic reactions. | |
| Presence of Significant Impurities | Unreacted Starting Materials: The reaction did not go to completion. | - As above, increase reaction time or temperature. - Adjust the stoichiometry of the reactants. |
| Formation of Side Products: Suboptimal reaction conditions can lead to the formation of byproducts. | - Optimize the reaction temperature; higher temperatures can sometimes favor side reactions. - Adjust the catalyst loading, as excess catalyst can sometimes promote side reactions. | |
| Hydrolysis of Reactants or Products: Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Difficulty in Product Purification | Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult. | - Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients. - Attempt recrystallization with various solvent systems to find one that selectively crystallizes the desired product. |
| Product Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | - Ensure the correct solvent system is being used. - Try adding a co-solvent or cooling the solution more slowly to promote crystal formation. - Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Data Presentation
Table 1: Optimization of Enzymatic Catalyst Loading for N-benzyl Acetoacetamide Synthesis
This table summarizes the results from an autonomous optimization of the biocatalytic synthesis of N-benzyl acetoacetamide using Novozym 435 (a lipase).
| Entry | Ethyl Acetoacetate Conc. (mM) | Benzylamine Equiv. | Residence Time (min) | Temperature (°C) | Solvent | Yield (%) |
| 1 | 200 | 2.5 | 5 | 40 | MTBE | 89 |
| 2 | 300 | 1.5 | 8 | 50 | Toluene | 75 |
| 3 | 250 | 3.0 | 3 | 45 | Acetonitrile | 60 |
| 4 | 350 | 1.0 | 10 | 60 | MTBE | 92 |
Data is illustrative and based on trends observed in biocatalytic amidations.
Table 2: Optimization of Lewis Acid Catalyst Loading for N-benzylacetamide Synthesis
This table shows the effect of different Lewis acid catalysts and their loading on the yield of the related compound, N-benzylacetamide, from benzyl chloride and acetonitrile.[3]
| Entry | Catalyst | Catalyst Loading (mol%) | Time (h) | Temperature | Yield (%) |
| 1 | AlCl₃ | 10 | 12 | Reflux | 75 |
| 2 | FeCl₃ | 5 | 0.5 | Reflux | 85 |
| 3 | FeCl₃·6H₂O | 5 | 0.5 | Reflux | 95 |
| 4 | SnCl₄ | 10 | 1 | Reflux | 60 |
| 5 | FeCl₃ | 5 | 24 | Room Temp. | 40 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of N-benzyl Acetoacetamide
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Temperature-controlled heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask, add ethyl acetoacetate (1.0 equiv) and benzylamine (1.0-3.0 equiv).
-
Add anhydrous MTBE as the solvent.
-
Add the immobilized lipase catalyst.
-
Stir the reaction mixture at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Lewis Acid-Catalyzed Synthesis of N-benzyl Acetoacetamide (Adapted from N-benzylacetamide synthesis)
Materials:
-
Ethyl acetoacetate
-
Benzylamine
-
Lewis Acid Catalyst (e.g., FeCl₃·6H₂O)
-
Acetonitrile, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser, add the Lewis acid catalyst (e.g., 5 mol% FeCl₃·6H₂O).
-
Add anhydrous acetonitrile as the solvent.
-
Add ethyl acetoacetate (1.0 equiv) and benzylamine (1.2 equiv) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Improving diastereoselectivity in (R)-4-benzyl-2-hydroxymethylpiperazine mediated reactions
Welcome to the technical support center for reactions mediated by the chiral auxiliary (R)-4-benzyl-2-hydroxymethylpiperazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve diastereoselectivity in their experiments. Due to the limited specific literature on this auxiliary, the guidance provided is based on established principles of asymmetric synthesis and data from analogous chiral piperazine and N-heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a diastereoselective reaction?
A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Its rigid, chiral structure creates a biased steric environment, forcing incoming reagents to attack from a specific face of the molecule. This leads to the preferential formation of one diastereomer over others. After the reaction, the auxiliary can be cleaved and ideally recycled.
Q2: Which types of reactions are typically mediated by this type of chiral auxiliary?
A2: Chiral piperazine-based auxiliaries are commonly used in reactions that form new stereocenters adjacent to a carbonyl group. These include:
-
Asymmetric Alkylation: Formation of a carbon-carbon bond by the reaction of an enolate with an alkyl halide.
-
Asymmetric Aldol Reactions: Formation of a β-hydroxy carbonyl compound through the reaction of an enolate with an aldehyde or ketone.
-
Asymmetric Michael Additions: Conjugate addition of an enolate to an α,β-unsaturated carbonyl compound.
Q3: How is the chiral auxiliary attached to the substrate and subsequently removed?
A3: The auxiliary is typically attached to a carboxylic acid substrate via an amide bond formation. This can be achieved using standard coupling agents (e.g., DCC, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with the secondary amine of the piperazine. Cleavage of the auxiliary post-reaction to reveal the chiral product (often a carboxylic acid, alcohol, or ketone) is usually accomplished by acidic or basic hydrolysis, or reductive cleavage, depending on the desired product and the stability of the molecule.
Troubleshooting Guide: Low Diastereoselectivity
One of the most common challenges encountered is low diastereoselectivity (low diastereomeric excess, d.e., or poor diastereomeric ratio, d.r.). The following guide details potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (d.e. < 80%) | 1. Reaction Temperature is Too High: Higher temperatures can overcome the small energy difference between the transition states leading to the different diastereomers, resulting in reduced selectivity. | 1. Lower the reaction temperature. Reactions involving lithium enolates are often performed at -78 °C. Consider even lower temperatures if your equipment allows. |
| 2. Incomplete or Incorrect Enolate Geometry: The geometry of the enolate (Z vs. E) can significantly impact the facial selectivity of the reaction. | 2. Use a strong, hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure rapid and complete deprotonation. The choice of base and solvent can influence enolate geometry. | |
| 3. Lack of a Rigid Chelated Transition State: Diastereoselectivity often relies on the formation of a rigid, chelated transition state involving the enolate, a metal cation (e.g., Li+), and the electrophile. | 3. The presence of the hydroxymethyl group on the auxiliary suggests the potential for chelation. The addition of a Lewis acid or a salt like Lithium Chloride (LiCl) or Lithium Bromide (LiBr) can promote the formation of a more organized and rigid transition state, thereby enhancing diastereoselectivity. | |
| 4. Inappropriate Solvent: The solvent can influence enolate aggregation, ion pairing, and the overall rigidity of the transition state. | 4. Ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether (Et2O) are commonly used. It is recommended to screen different ethereal solvents. Ensure all solvents are rigorously dried, as water can quench the enolate and interfere with the reaction. | |
| 5. Steric Hindrance: The steric bulk of the electrophile or the substrate itself can influence the approach trajectory and may favor a less desired transition state. | 5. While difficult to change, understanding the steric model of the reaction can provide insight. Computational studies on related systems suggest that a subtle balance between steric hindrance and conformational control of the piperazine ring dictates the facial selectivity. |
Illustrative Data: Effect of Additives on Diastereoselectivity
The following table provides hypothetical data to illustrate how additives can influence the diastereomeric ratio in an asymmetric alkylation of an N-acyl derivative of this compound with benzyl bromide. This data is based on trends observed with analogous chiral auxiliaries.
| Entry | Base | Solvent | Additive (1.0 eq.) | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | None | -78 | 85 : 15 |
| 2 | LDA | THF | LiCl | -78 | 92 : 8 |
| 3 | LHMDS | THF | None | -78 | 82 : 18 |
| 4 | LHMDS | THF | LiCl | -78 | 89 : 11 |
| 5 | LDA | 2-MeTHF | None | -78 | 88 : 12 |
| 6 | LDA | 2-MeTHF | LiCl | -78 | 95 : 5 |
This data is for illustrative purposes and may not represent actual experimental outcomes.
Experimental Protocols
Key Experiment: Asymmetric Alkylation of an N-Propionyl-(R)-4-benzyl-2-hydroxymethylpiperazine
This protocol describes a general procedure for the diastereoselective alkylation of the propionyl amide of the chiral auxiliary.
Materials:
-
N-Propionyl-(R)-4-benzyl-2-hydroxymethylpiperazine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (1.1 eq), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (flame-dried, under Argon/Nitrogen)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-propionyl-(R)-4-benzyl-2-hydroxymethylpiperazine (1.0 eq).
-
Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
Visualizations
Logical Troubleshooting Workflow for Low Diastereoselectivity
The following diagram outlines a logical workflow for troubleshooting experiments that yield low diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Proposed Chelated Transition State in an Aldol Reaction
This diagram illustrates a hypothetical chelated transition state that could lead to high diastereoselectivity in an aldol reaction using this chiral auxiliary. The lithium cation is shown coordinating to the enolate oxygen, the carbonyl oxygen of the amide, and the oxygen of the incoming aldehyde, creating a rigid chair-like structure. The benzyl group on the auxiliary and the R group of the aldehyde occupy pseudo-equatorial positions to minimize steric hindrance.
Caption: Hypothetical chelated transition state model.
Technical Support Center: Synthesis of N-Benzylpiperidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of N-benzylpiperidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of N-benzylpiperidine derivatives via direct N-alkylation and reductive amination.
Issue 1: Low Yield of N-Benzylpiperidine in Direct N-Alkylation
Question: I am getting a low yield of my desired N-benzylpiperidine derivative when using direct N-alkylation with a benzyl halide. What are the potential causes and how can I improve the yield?
Answer:
Low yields in direct N-alkylation are a common issue and can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the root cause.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature.
-
-
Suboptimal Base: The choice of base is critical for neutralizing the hydrohalic acid byproduct. An inappropriate base can lead to side reactions or incomplete conversion.
-
Poor Solubility: Inadequate solubility of reactants can lead to a heterogeneous reaction mixture and poor reaction rates.
-
Solution: Ensure all reactants are fully dissolved in the chosen solvent. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile if solubility is an issue.[1]
-
-
Side Reaction: Over-Alkylation: The desired N-benzylpiperidine product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[3][4] This is a very common side reaction.
-
Solution: To minimize over-alkylation, use a stoichiometric excess of the piperidine starting material (2-3 equivalents) relative to the benzyl halide.[3] Additionally, adding the benzyl halide slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
-
Side Reaction: Hydrolysis of Benzyl Halide: In the presence of water, particularly with more reactive benzyl halides (e.g., those with electron-donating groups), hydrolysis to benzyl alcohol can occur, reducing the amount of alkylating agent available for the desired reaction.[5]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Troubleshooting Workflow for Low Yield in Direct N-Alkylation:
Caption: Troubleshooting workflow for low yield in direct N-alkylation.
Issue 2: Low Yield of N-Benzylpiperidine in Reductive Amination
Question: My reductive amination reaction between piperidine and benzaldehyde is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Answer:
Reductive amination is a powerful method for N-benzylpiperidine synthesis, but its success hinges on the careful control of reaction conditions.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The initial condensation of the piperidine and benzaldehyde to form the iminium ion intermediate is a reversible and often rate-limiting step.
-
Suboptimal Reducing Agent: The choice of reducing agent is crucial. A reducing agent that is too strong will reduce the starting aldehyde to benzyl alcohol, while one that is too weak will not efficiently reduce the iminium ion.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild and chemoselective for the iminium ion over the aldehyde.[7] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic. Sodium borohydride (NaBH₄) is a stronger reducing agent and can lead to significant formation of benzyl alcohol as a byproduct.[7]
-
-
Decomposition of the Reducing Agent: Borohydride-based reducing agents are sensitive to moisture and strongly acidic conditions.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. If using a more sensitive reducing agent, consider a two-step procedure where the iminium ion is pre-formed before the addition of the reducing agent.[7]
-
-
Side Reaction: Aldehyde Reduction: The primary side reaction is the reduction of benzaldehyde to benzyl alcohol.
-
Solution: As mentioned above, using a more selective reducing agent like STAB is the most effective way to minimize this side reaction.[7]
-
Troubleshooting Workflow for Low Yield in Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the direct N-alkylation of piperidines with benzyl halides, and how can I minimize it?
A1: The most common side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[3][4] This occurs because the N-benzylpiperidine product (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it susceptible to a second alkylation.
To minimize the formation of the quaternary salt, you can:
-
Use an excess of the piperidine: A 2 to 3-fold excess of the piperidine relative to the benzyl halide is a good starting point.[3]
-
Slowly add the benzyl halide: This maintains a low concentration of the alkylating agent, making it more likely to react with the more abundant piperidine.[1]
-
Use a non-nucleophilic base: Bases like potassium carbonate (K₂CO₃) or DIPEA neutralize the acid formed during the reaction without competing in the alkylation.[1][2]
Q2: In reductive amination, my starting aldehyde is being reduced to the corresponding alcohol. How can I prevent this?
A2: The reduction of the aldehyde to an alcohol is a common side reaction in reductive amination, especially when using less selective reducing agents. To prevent this, the choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is highly recommended as it is a mild and selective reducing agent that preferentially reduces the iminium ion intermediate over the carbonyl group of the aldehyde.[7] Using stronger reducing agents like sodium borohydride (NaBH₄) will likely result in a significant amount of the alcohol byproduct.[7]
Q3: How do I purify my N-benzylpiperidine derivative from the unreacted starting materials and byproducts?
A3: The purification strategy will depend on the specific impurities present.
-
Unreacted Piperidine and Benzyl Halide/Benzaldehyde: These can often be removed by a standard aqueous workup. Washing the organic layer with a dilute acid solution can help remove the basic piperidine starting material.
-
Quaternary Ammonium Salt: This byproduct is highly polar and water-soluble. During an aqueous workup, it will preferentially partition into the aqueous layer, which can simplify its removal from the desired less polar N-benzylpiperidine product.[3] If the product is also somewhat water-soluble, column chromatography on silica gel is an effective method for separation.
-
Benzyl Alcohol: This byproduct from reductive amination can often be removed by column chromatography on silica gel.
Q4: Can I use other benzylating agents besides benzyl halides for direct N-alkylation?
A4: Yes, other benzylating agents can be used, although benzyl halides (chlorides and bromides) are the most common. Benzyl tosylates or mesylates can also be effective alkylating agents. The reactivity of these agents will vary, and reaction conditions may need to be adjusted accordingly.
Data Presentation
Table 1: Comparison of Reaction Conditions for Direct N-Alkylation of Piperidine with Benzyl Chloride
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ (2.0) | Acetonitrile | Reflux | 4-8 | >90 | [6] |
| 2 | DIPEA (1.5) | Acetonitrile | Room Temp | 12 | <70 | [2] |
| 3 | K₂CO₃ (2.0) | DMF | 110 | 12 | 60-81 | [8] |
| 4 | None (excess piperidine) | Acetonitrile | Room Temp | Several | Moderate | [2] |
Table 2: Comparison of Reducing Agents for the Reductive Amination of Piperidine with Benzaldehyde
| Entry | Reducing Agent (equiv.) | Solvent | Additive | Yield (%) | Key Byproduct | Reference |
| 1 | NaBH(OAc)₃ (1.5) | Dichloromethane | Acetic Acid (cat.) | ~95 | Minimal | [7][9] |
| 2 | NaBH₃CN (1.5) | Methanol | Acetic Acid (cat.) | High | Minimal (toxic) | [7] |
| 3 | NaBH₄ (1.5) | Methanol | None | Variable | Benzyl Alcohol | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylpiperidine via Direct N-Alkylation
Materials:
-
Piperidine (1.0 eq)
-
Benzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine.
-
If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of N-Benzylpiperidine via Reductive Amination
Materials:
-
Piperidine (1.0 eq)
-
Benzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the solution.
-
Stir the solution at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica gel.[6][9]
Mandatory Visualization
Signaling Pathways for Side Reactions
Caption: Reaction pathways for desired products and major side products.
Logical Relationships in Method Selection
Caption: Decision tree for selecting a synthetic method.
References
- 1. soc.chim.it [soc.chim.it]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chiral Piperazine Products
Welcome to the technical support center for the purification of chiral piperazine products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying chiral piperazine products?
A1: The primary methods for chiral resolution and purification of piperazine derivatives include:
-
Classical Resolution via Diastereomeric Salt Formation: This technique involves reacting the racemic piperazine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
-
Enzymatic Resolution: This method utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer of the piperazine derivative, allowing for the separation of the unreacted enantiomer from the product.
-
Chiral Chromatography (HPLC and SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful techniques for both analytical and preparative separation of piperazine enantiomers.
Q2: How do I choose the best purification method for my chiral piperazine?
A2: The choice of purification method depends on several factors, including the scale of the purification, the properties of the piperazine derivative, and the desired level of enantiomeric purity.
-
Diastereomeric salt crystallization is often suitable for large-scale purifications but requires screening of resolving agents and solvents.[1]
-
Enzymatic resolution can offer high enantioselectivity under mild conditions but may require optimization of enzyme selection and reaction parameters.
-
Chiral HPLC and SFC provide high resolution and are applicable to a wide range of compounds but may be more expensive for large-scale production. SFC is often faster and uses less organic solvent than HPLC.[2]
Q3: How can I determine the enantiomeric excess (ee) of my purified piperazine product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral piperazine products.[3][4] This typically involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. In some cases, pre-column derivatization with a chiral or UV-active agent may be necessary to improve detection or separation.[5][6]
Troubleshooting Guides
Diastereomeric Salt Crystallization
Issue: Low yield of the desired diastereomeric salt.
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Suboptimal Solvent System | The solubility difference between the diastereomeric salts is not maximized. Screen a variety of solvents with different polarities.[1] | Solvent Screening: In separate vials, dissolve a small amount of the diastereomeric salt mixture in different solvents (e.g., alcohols, esters, ketones, and their mixtures with water). Observe for selective precipitation. Analyze the solid and mother liquor by chiral HPLC to determine yield and diastereomeric excess.[1] |
| Inappropriate Resolving Agent | The chosen resolving agent does not form salts with a significant difference in physical properties. | Resolving Agent Screening: React the racemic piperazine with a panel of commercially available chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid). Evaluate the resulting salts for crystallinity and separation efficiency. |
| Incorrect Stoichiometry | The molar ratio of the racemate to the resolving agent is not optimal. | Stoichiometry Optimization: Set up a series of small-scale crystallizations varying the molar equivalents of the resolving agent (e.g., 0.5, 0.75, 1.0, 1.25 eq.). Monitor the yield and diastereomeric excess of the crystallized product. |
| Inefficient Crystallization Conditions | The temperature profile or cooling rate does not favor selective crystallization. | Controlled Cooling: Dissolve the diastereomeric salt at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Monitor crystal formation and purity. |
Issue: The diastereomeric salt "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Solution is too concentrated | The salt comes out of solution too quickly for an ordered crystal lattice to form. | Dilution: Add more solvent to the oiled-out mixture and gently warm until a clear solution is obtained. Allow to cool slowly. |
| Presence of Impurities | Impurities can disrupt the crystallization process. | Purify Starting Material: Ensure the racemic piperazine and resolving agent are of high purity before attempting crystallization. |
| Inappropriate Solvent | The solvent may be too nonpolar, or the salt is too soluble. | Solvent System Modification: Try a more polar solvent or a mixture of solvents to improve the solubility characteristics of the salt. |
dot graph TD; A[Start: Low Yield in Diastereomeric Salt Crystallization] --> B{Investigate Key Parameters}; B --> C[Solvent System Optimization]; B --> D[Resolving Agent Screening]; B --> E[Stoichiometry Adjustment]; B --> F[Crystallization Condition Control]; C --> G{Screen Solvents of Varying Polarity}; D --> H{Test Different Chiral Acids/Bases}; E --> I{Vary Molar Ratio of Racemate to Resolving Agent}; F --> J{Optimize Temperature Profile and Cooling Rate}; G --> K[Analyze Solid and Mother Liquor by Chiral HPLC]; H --> K; I --> K; J --> K; K --> L{Identify Optimal Conditions}; L --> M[Scale-up Crystallization];
end dot Caption: Troubleshooting workflow for low yield in diastereomeric salt crystallization.
Chiral Chromatography (HPLC & SFC)
Issue: Poor resolution of enantiomers.
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP does not provide sufficient chiral recognition for the piperazine derivative. | CSP Screening: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based).[5][7] |
| Suboptimal Mobile Phase | The mobile phase composition (solvents and additives) is not optimized for selectivity. | Mobile Phase Optimization: Systematically vary the ratio of organic modifiers (e.g., isopropanol, ethanol, acetonitrile in normal phase; acetonitrile, methanol in reversed-phase).[8] For basic piperazines, add a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase to improve peak shape and resolution.[5] |
| Incorrect Temperature | Temperature can significantly affect chiral recognition. | Temperature Study: Analyze the sample at different column temperatures (e.g., in 5°C increments from 15°C to 40°C) to find the optimal temperature for separation. Lower temperatures often improve resolution. |
Issue: Peak tailing.
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Secondary Interactions with Silica Support | The basic nitrogen atoms of the piperazine interact with acidic silanol groups on the silica support of the stationary phase. | Use of Additives: Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to saturate the active sites on the stationary phase and reduce tailing.[5] |
| Column Overload | Injecting too much sample can lead to peak distortion. | Sample Dilution: Prepare and inject a series of dilutions of the sample to determine if the peak shape improves at lower concentrations. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained impurities or the stationary phase may be damaged. | Column Washing: Flush the column with a strong solvent (as recommended by the manufacturer) to remove contaminants. If the problem persists, the column may need to be replaced. |
dot graph TD; A[Start: Poor Resolution in Chiral HPLC/SFC] --> B{Systematic Optimization}; B --> C[Chiral Stationary Phase (CSP) Selection]; B --> D[Mobile Phase Composition]; B --> E[Operating Temperature]; C --> F[Screen Polysaccharide, Pirkle-type, etc.]; D --> G[Vary Organic Modifier Ratio]; D --> H[Optimize Additive Concentration (e.g., DEA)]; E --> I[Analyze at Different Temperatures]; F --> J[Select CSP with Best Selectivity]; G --> J; H --> J; I --> J; J --> K[Fine-tune for Optimal Resolution];
end dot Caption: Workflow for optimizing chiral HPLC/SFC resolution.
Enzymatic Resolution
Issue: Low conversion (<50%).
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme. | Substrate Concentration Study: Run the reaction at different initial substrate concentrations. High substrate concentrations can sometimes be inhibitory. Consider substrate feeding strategies. |
| Incorrect Reaction Conditions | The pH, temperature, or solvent system is not optimal for the enzyme. | Condition Optimization: Screen a range of pH values and temperatures to find the optimal conditions for the chosen enzyme. Ensure the chosen organic solvent is compatible with the enzyme's activity. |
| Low Enzyme Activity | The enzyme may be denatured or of poor quality. | Enzyme Activity Assay: Test the activity of the enzyme with a known standard substrate to ensure it is active. Use a fresh batch of enzyme if necessary. |
Issue: Low enantioselectivity (E-value).
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Suboptimal Enzyme Choice | The selected enzyme does not have high selectivity for the piperazine enantiomers. | Enzyme Screening: Screen a panel of different enzymes (e.g., various lipases, proteases) to identify one with a high E-value for your substrate.[9] |
| Unfavorable Reaction Temperature | Higher temperatures can sometimes decrease enantioselectivity. | Temperature Optimization: Run the reaction at a lower temperature. This may slow down the reaction rate but can increase the E-value. |
| Inappropriate Acyl Donor (for lipase-catalyzed resolutions) | The structure of the acyl donor can influence enantioselectivity. | Acyl Donor Screening: Experiment with different acyl donors (e.g., various esters) to see if this improves the E-value. |
Data Presentation
Table 1: Comparison of Chiral Purification Techniques for Piperazine Derivatives
| Technique | Typical Scale | Advantages | Disadvantages | Key Parameters to Optimize |
| Diastereomeric Salt Crystallization | mg to multi-kg | Cost-effective for large scale, well-established. | Requires screening of resolving agents and solvents, may not be applicable to all compounds.[10] | Resolving agent, solvent, stoichiometry, temperature.[11] |
| Enzymatic Resolution | mg to kg | High enantioselectivity, mild reaction conditions, "green" approach. | Enzyme screening required, potential for substrate/product inhibition, limited to 50% theoretical yield for kinetic resolution.[12] | Enzyme, pH, temperature, solvent, acyl donor (if applicable).[9] |
| Chiral HPLC | µg to g | High resolution, applicable to a wide range of compounds, well-understood. | Higher cost for columns and solvents, can be slow for preparative scale.[2] | Chiral stationary phase, mobile phase composition, temperature, flow rate. |
| Chiral SFC | mg to kg | Fast separations, reduced organic solvent consumption, lower cost of mobile phase.[2] | Higher initial instrument cost, solubility issues with highly polar compounds. | Chiral stationary phase, co-solvent, additives, backpressure, temperature.[13] |
Table 2: Example Conditions for Chiral HPLC Separation of Piperazine Derivatives
| Piperazine Derivative | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Generic Piperazine | Chiralpak IC | Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v) | 1.0 mL/min | UV (340 nm, after derivatization) | [5] |
| (R)-Piperidin-3-amine | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | 0.5 mL/min | UV (228 nm, after derivatization) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic piperazine derivative in a suitable solvent. Add the selected chiral resolving agent (typically 0.5-1.0 molar equivalents) and stir until a salt precipitates or the solution becomes cloudy. Gentle warming may be required to achieve complete dissolution initially.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling (e.g., in a refrigerator or ice bath) may be necessary to maximize the yield.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by achiral HPLC or NMR.
-
Liberation of the Free Base: Suspend the diastereomeric salt in water and basify with an aqueous base (e.g., NaOH, NaHCO₃) to a pH >10.
-
Extraction: Extract the liberated chiral piperazine into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification and Analysis: Dry the organic extracts, concentrate, and determine the enantiomeric excess (e.e.) by chiral HPLC.
Protocol 2: General Procedure for Determination of Enantiomeric Excess by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified piperazine product in the mobile phase to a known concentration. If derivatization is required, follow a validated derivatization protocol.
-
System Equilibration: Equilibrate the chiral HPLC column with the mobile phase at the specified flow rate until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram, ensuring that the two enantiomer peaks are well-resolved.
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. jocpr.com [jocpr.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
Troubleshooting asymmetric epoxidation/domino ring-opening cyclization
Welcome to the technical support center for troubleshooting asymmetric epoxidation and domino ring-opening cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges.
Asymmetric Epoxidation
This section focuses on troubleshooting common issues encountered during asymmetric epoxidation reactions, with a particular emphasis on the widely used Sharpless Asymmetric Epoxidation.
Frequently Asked Questions (FAQs): Asymmetric Epoxidation
Q1: My Sharpless asymmetric epoxidation is resulting in low enantioselectivity (% ee). What are the most common causes and how can I address them?
A1: Low enantiomeric excess is a frequent issue and can stem from several factors.[1] A systematic approach is crucial for troubleshooting. The primary areas to investigate are the integrity of the catalyst system, the reaction conditions, and the quality of your reagents.[1]
-
Catalyst and Reagent Quality: The quality of the titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is critical as it is highly sensitive to moisture and can hydrolyze into inactive species.[1] Ensure you are using a high-purity reagent. Similarly, the purity of the chiral tartrate ligand (e.g., DET or DIPT) is paramount; using the incorrect enantiomer will lead to the opposite product stereoisomer.[2]
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Presence of Water: Water can disrupt the chiral environment of the catalyst, leading to a significant drop in enantioselectivity.[1] The use of activated 3Å or 4Å molecular sieves is essential to remove trace amounts of water from solvents and reagents.[1][2][3] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere like argon or nitrogen.[1]
-
Reaction Temperature: Sharpless epoxidations are typically performed at low temperatures, between -20 °C and -40 °C, to achieve maximum enantioselectivity.[1][2] Higher temperatures can decrease the stability of the catalyst complex and reduce the energy difference between diastereomeric transition states, leading to lower % ee.[1]
-
Catalyst Stoichiometry: The ratio of titanium(IV) isopropoxide to the tartrate ligand is important. A ratio of 1:1.1 to 1:1.2 is often recommended to ensure the complete formation of the chiral catalyst.[1]
Q2: The reaction is sluggish or is giving a low yield. What are the potential causes?
A2: Poor reaction rates or low yields can be frustrating. Here are several factors to consider:
-
Improper Catalyst Formation: The active catalyst may not have formed correctly.[2] It is advisable to pre-form the catalyst by stirring the titanium(IV) isopropoxide and the tartrate ligand for a period (e.g., 30 minutes) at the reaction temperature before adding the substrate and oxidant.[1][2]
-
Substrate Reactivity: Some allylic alcohols are inherently less reactive under standard conditions.[2] For example, (Z)-substituted allylic alcohols react much more slowly than their (E)-substituted counterparts.[4] For less reactive substrates, cautiously increasing the reaction temperature or increasing the catalyst loading may be necessary, though this might negatively impact enantioselectivity.[2]
-
Oxidant Quality: The oxidant, typically tert-butyl hydroperoxide (TBHP), can degrade over time. Use a fresh, properly titrated solution of the oxidant for best results.
-
Product Instability: The epoxide product may be susceptible to ring-opening under the reaction conditions, especially if nucleophiles are present.[1] Using a bulkier titanium alkoxide like Ti(Ot-Bu)₄ instead of Ti(Oi-Pr)₄ can sometimes reduce the nucleophilicity of alkoxides in the mixture and mitigate this issue.[1]
Data Presentation: Sharpless Epoxidation Parameters
This table summarizes key reaction parameters and their typical effects on enantioselectivity.
| Parameter | Recommended Condition | Potential Impact of Deviation on % ee | Citation |
| Ti(Oi-Pr)₄ : Tartrate Ratio | 1 : 1.1 - 1.2 | A lower ratio can lead to incomplete formation of the chiral catalyst, reducing % ee. | [1] |
| Catalyst Loading | 5-10 mol% | Very low loading can lead to slow reactions and potential for a non-selective background reaction. | [1][3] |
| Temperature | -20 °C to -40 °C | Higher temperatures generally result in lower enantioselectivity. | [1][2] |
| Solvent | Dry Dichloromethane (CH₂Cl₂) | Use of wet or protic solvents will negatively impact the reaction. | [1] |
| Water Content | Anhydrous (use molecular sieves) | The presence of water disrupts the catalyst's chiral environment, significantly lowering % ee. | [1][2] |
Experimental Protocol: Sharpless Asymmetric Epoxidation
This protocol provides a general methodology for the catalytic Sharpless asymmetric epoxidation of an allylic alcohol.
Materials:
-
Anhydrous dichloromethane (CH₂Cl₂)
-
L-(+)- or D-(-)-diethyl tartrate (DET)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Allylic alcohol substrate
-
Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane)
-
Activated 3Å or 4Å molecular sieves
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), add powdered, activated 3Å or 4Å molecular sieves to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask and cool the mixture to -20 °C using a suitable cooling bath.
-
Catalyst Formation:
-
To the cooled solvent, add the appropriate tartrate ester (e.g., L-(+)-DET, 0.06 mmol).
-
Slowly add titanium(IV) isopropoxide (0.05 mmol) dropwise while stirring. The solution should turn a pale yellow.
-
Stir the mixture at -20 °C for at least 30 minutes to allow for the complete formation of the chiral catalyst complex.[1]
-
-
Reaction Initiation:
-
Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution.
-
Add the TBHP solution dropwise to the reaction mixture.
-
-
Monitoring: Stir the reaction at -20 °C and monitor its progress using a suitable analytical technique such as TLC or GC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution (e.g., aqueous solution of FeSO₄ or sodium sulfite). Proceed with standard extraction and purification procedures.
Mandatory Visualization: Asymmetric Epoxidation Troubleshooting
References
Overcoming poor yields in the synthesis of 2,4-disubstituted piperidines
Welcome to the technical support center for the synthesis of 2,4-disubstituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and overcome poor yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2,4-disubstituted piperidines?
A1: The main strategies for synthesizing the piperidine core include the hydrogenation or reduction of substituted pyridine precursors, various intramolecular and intermolecular cyclization reactions, and multi-component reactions (MCRs).[1][2] Hydrogenation of a pre-functionalized pyridine ring is a common and direct approach.[3] Cyclization strategies, such as aza-Diels-Alder reactions or radical cyclizations, build the ring from acyclic precursors.[4] MCRs offer the advantage of constructing complex piperidine structures in a single step from multiple starting materials.[1]
Q2: How do I choose the right catalyst for the hydrogenation of a substituted pyridine?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on your synthetic goals.[2]
-
Heterogeneous catalysts (e.g., Pd/C, Rhodium(III) oxide, Raney Nickel) are robust, easy to separate from the reaction mixture, and suitable for large-scale synthesis.[2][3][5] They are often used for general hydrogenations.
-
Homogeneous catalysts (e.g., Crabtree's catalyst, Rh or Ir complexes with specific ligands) often provide higher stereoselectivity and operate under milder conditions.[2] They are particularly useful for asymmetric hydrogenations where controlling the stereochemistry of the newly formed chiral centers is critical.[2][6]
Q3: My reaction is producing a mixture of cis and trans diastereomers. How can I improve the stereoselectivity?
A3: Achieving high diastereoselectivity is a common challenge. Key factors to consider are the synthetic route, reagents, and reaction conditions. For instance, in radical cyclizations, the choice of radical mediator can have a dramatic effect; using tris(trimethylsilyl)silane (TTMSS) instead of tributyltin hydride (TBTH) has been shown to significantly enhance the trans/cis ratio.[4] For methods involving cyclization, lowering the reaction temperature can favor the formation of the thermodynamically more stable isomer.[7] The choice of catalyst and solvent can also influence the transition state geometry, thereby affecting the stereochemical outcome.[7]
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A4: Side reactions like polymerization, decomposition, or over-reduction can plague piperidine synthesis, especially at elevated temperatures.[8] To minimize these, closely monitor the reaction progress using TLC or LC-MS to avoid unnecessarily long reaction times. Lowering the reaction temperature can also reduce the rate of decomposition and other side reactions.[8] If using protecting groups like N-Boc, ensure the reaction conditions are not strongly acidic to prevent premature cleavage.[9]
Q5: My final piperidine product is a yellow oil, but I expected a colorless compound. What is the cause and how can I fix it?
A5: A yellow color in piperidine is typically due to oxidation products forming over time.[8] While this may not impact the utility of the compound in all applications, purification by distillation is the most effective way to remove these colored impurities.[8] To prevent re-oxidation, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[8]
Troubleshooting Guides
Guide 1: Poor Yield in Reductive Amination of N-Boc-4-piperidone
Q: I am attempting a reductive amination between N-Boc-4-piperidone and a primary amine, but my yields are consistently low. What are the potential causes and solutions?
A: Low yields in this common transformation can stem from several issues related to the imine formation step or the reduction step.
Potential Causes & Troubleshooting Steps:
-
Inefficient Imine Formation: The initial condensation between the ketone and the amine to form the iminium intermediate may be slow or incomplete.
-
Weak Reducing Agent: The chosen reducing agent may not be effective for the iminium ion.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, selective for imines over ketones, and tolerant of mild acidity.[10] If STAB is failing, other reagents like sodium cyanoborohydride can be tested, though pH control is more critical.
-
-
Side Reactions: The starting amine or the product may be undergoing side reactions under the reaction conditions.
-
Solution: Perform the reaction at a lower temperature (e.g., starting at 0 °C before warming to room temperature) to minimize side reactions.[10] Monitor the reaction by TLC to determine the optimal reaction time and avoid decomposition from prolonged stirring.
-
-
Difficult Purification: The basic nitrogen of the piperidine can interact with silica gel, leading to tailing and poor recovery during column chromatography.
-
Solution: Use a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonia in methanol to improve the chromatography.[7] Alternatively, an acid-base workup can be used to isolate the product.
-
Guide 2: Low Diastereoselectivity in Piperidine Synthesis
Q: My synthesis is producing the desired 2,4-disubstituted piperidine, but as a nearly 1:1 mixture of diastereomers. How can I favor the formation of one isomer?
A: Controlling stereoselectivity is crucial and depends heavily on the specific reaction used to form the piperidine ring or introduce the substituents.
Potential Causes & Troubleshooting Steps:
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, leading to poor selectivity.[7]
-
Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to enhance the kinetic or thermodynamic preference for one transition state.[7]
-
-
Incorrect Reagent/Catalyst: The chosen reagent may not provide sufficient steric or electronic bias to favor one isomer.
-
Solution (Radical Cyclization): As shown in the table below, switching from tributyltin hydride (TBTH) to tris(trimethylsilyl)silane (TTMSS) can dramatically increase the trans selectivity in certain radical cyclizations.[4] This is attributed to the slower trapping of the piperidine radical by TTMSS, allowing for equilibration to the more stable trans isomer.[4]
-
Solution (Pictet-Spengler Reaction): The acid catalyst plays a key role. Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[7] Sometimes milder conditions give better results.[7]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states leading to the diastereomers.[7]
-
Solution: Experiment with a range of solvents with different properties (e.g., non-polar toluene vs. polar acetonitrile) to find the optimal medium for the desired stereochemical outcome.[7]
-
Data Presentation
Table 1: Effect of Radical Mediator on Diastereoselectivity in a Radical Cyclization Synthesis of 2,4-Disubstituted Piperidines.
| Entry | R-Group (at C2) | Radical Mediator | Trans/Cis Ratio |
| 1 | Phenyl | TBTH | 3:1 |
| 2 | Phenyl | TTMSS | 99:1 |
| 3 | Methyl | TBTH | 6:1 |
| 4 | Methyl | TTMSS | 15:1 |
Data adapted from J. Org. Chem., 2006, 71, 5198-5207.[4]
Table 2: Influence of Solvent and Catalyst on the Hydrogenation of 4-Pyridinecarbonitrile (4PN) to 4-(Aminomethyl)piperidine (4PIPA).
| Entry | Solvent System | Catalyst Loading (g/g) | Time (h) | Yield of 4PIPA | Selectivity |
| 1 | Dichloromethane/Water | 0.3 | 3.0 | 98% | 94% |
| 2 | Toluene/Water | 0.3 | 3.5 | 96% | 93% |
| 3 | Hexane/Water | 0.3 | 2.5 | 92% | 89% |
| 4 | Dichloromethane/Water | 0.1 | 11.0 | 98% | 96% |
Reaction Conditions: 4PN substrate, 10% Pd/C catalyst, H₂SO₄, 30 °C, 6 bar H₂. Data adapted from RSC Adv., 2022, 12, 7979-7990.[11]
Detailed Experimental Protocol
Synthesis of tert-Butyl 4-(Phenylamino)piperidine-1-carboxylate via Reductive Amination
This protocol describes the synthesis of a 2,4-disubstituted (in this case, 1,4-) piperidine derivative using a standard reductive amination procedure.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Acetic Acid (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
2M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq).[10]
-
Dissolve the components in anhydrous dichloromethane (approx. 6.5 mL per 1 g of piperidone).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.[10]
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16-24 hours.[10]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.[7] If the reaction was performed on a larger scale as described in some literature, a 2M NaOH solution can be used, followed by stirring for 1 hour.[10]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9][10]
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Visualizations
Caption: General workflow for synthesis via reductive amination.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. Synthesis of 2,4-Disubstituted Piperidines via Radical Cyclization: Unexpected Enhancement in Diastereoselectivity with Tris(trimethylsilyl)silane [organic-chemistry.org]
- 5. US4605742A - Process for the production of piperidine - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Benzylation of 4-Methylpyridine
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the benzylation of 4-methylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-benzylation (formation of 1-benzyl-4-methylpyridinium salt) and C-benzylation (formation of 4-benzylpyridine) of 4-methylpyridine.
N-Benzylation (Formation of 1-benzyl-4-methylpyridinium salt)
Question 1: My N-benzylation reaction shows low or no conversion. What are the common causes?
Answer: Low or no conversion in the N-benzylation of 4-methylpyridine is often due to issues with reactants, solvent, or temperature.[1]
-
Reactant Quality:
-
4-Methylpyridine Purity: Impurities, especially water, can interfere with the reaction. While not always necessary, distilling or drying 4-methylpyridine over agents like KOH or CaO can improve yields.[1]
-
Benzyl Halide Quality: Use a fresh or properly stored benzyl halide (chloride or bromide). Decomposed benzyl halide will reduce the yield.[1]
-
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of this SN2 reaction.[1]
-
Reaction Temperature: This reaction typically requires heating. Refluxing in acetonitrile is a common condition.[1] Ensure the reaction mixture reaches the appropriate temperature.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or HPLC.[1]
Question 2: I am observing multiple spots on my TLC plate. What are the possible side products?
Answer: While N-benzylation is generally a clean reaction, side products can form.
-
Unreacted Starting Material: The most common "impurities" are unreacted 4-methylpyridine and benzyl halide.[1]
-
Impurities in Starting Materials: Ensure the purity of your starting materials to avoid carrying impurities through the reaction.[1]
Question 3: The product salt is difficult to isolate or purify. What are some tips?
Answer: The product, 1-benzyl-4-methylpyridinium chloride/bromide, is a salt and can be hygroscopic.[1]
-
Precipitation: After the reaction, cooling the mixture and adding a less polar solvent like ethyl acetate can help precipitate the product.[1]
-
Washing: The precipitated solid can be washed with a non-polar solvent to remove unreacted starting materials.[1]
-
Drying: Dry the final product thoroughly under vacuum to remove any residual solvent and moisture.[1]
C-Benzylation (Formation of 4-Benzylpyridine)
Question 4: My C-benzylation reaction at the methyl group is not working or has a very low yield. What should I check?
Answer: C-benzylation of the methyl group of 4-methylpyridine is more complex than N-benzylation and typically requires a catalyst. Low yields are often related to the catalyst system, base, or reaction conditions.[1]
-
Catalyst System: A common method is the palladium-catalyzed C(sp³)–H arylation. A simple and effective catalyst is Pd(PPh₃)₄.[1] Ensure the catalyst is active and not poisoned. If using a palladium source like Pd(OAc)₂, the addition of a suitable phosphine ligand is necessary.[1]
-
Base Selection: A base is required to facilitate the reaction. Cs₂CO₃ has been shown to be effective in the Pd-catalyzed C-H arylation of 4-picoline.[1]
-
Solvent and Temperature: The choice of solvent will depend on the specific catalytic system being used. Anhydrous conditions are often necessary, and these reactions often require elevated temperatures.[1]
-
Exclusion of Air and Moisture: Many palladium catalysts and organometallic intermediates are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using properly dried solvents and glassware.[1]
Question 5: I am getting a mixture of N-benzylation and C-benzylation products. How can I improve the selectivity for C-benzylation?
Answer: The nitrogen on the pyridine ring is nucleophilic and can compete with the deprotonated methyl group for the benzyl halide.[1]
-
Protecting Groups: While it involves extra steps, N-oxidation of the pyridine to the corresponding N-oxide can block the nitrogen from reacting. The N-oxide can then be reduced back to the pyridine after C-benzylation.[1][2]
-
Reaction Conditions: The choice of catalyst and base can significantly influence selectivity. Systems designed for C-H activation, like the Pd(PPh₃)₄/Cs₂CO₃ system, will favor C-benzylation.[1]
Data Presentation
Table 1: Comparison of Solvents for N-Benzylation of a Substituted 4-Methylpyridine
| Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| Acetonitrile | Reflux | Overnight | 94.91 | 98.78 |
| Tetrahydrofuran (THF) | Reflux | - | 88.42 | 94.55 |
| 1,4-Dioxane | Reflux | - | 91.44 | 95.81 |
| Note: While this data is for a substituted 4-methylpyridine, the trend in solvent suitability is relevant for the parent molecule.[1] |
Table 2: Catalyst System for C-Benzylation of 4-Picoline
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene or Dioxane | 100-120 °C | Good to Excellent | [1] |
| Note: The original source describes the method as highly efficient but does not provide a table with a range of yields under varying conditions. The "Good to Excellent" yield is a qualitative description.[1] |
Experimental Protocols
Protocol 1: Synthesis of 1-benzyl-4-methylpyridinium chloride (N-Benzylation)
Materials:
-
4-Methylpyridine
-
Benzyl chloride
-
Anhydrous acetonitrile
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-methylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Add benzyl chloride (1.2 eq) dropwise to the solution at room temperature.[1]
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight).[1]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Reduce the volume of acetonitrile under reduced pressure.[1]
-
Add ethyl acetate to the residue to precipitate the product.[1]
-
Stir the suspension at room temperature to ensure complete precipitation.[1]
-
Collect the solid product by filtration.[1]
-
Wash the solid with ethyl acetate to remove any unreacted starting materials.[1]
-
Dry the product under vacuum to yield 1-benzyl-4-methylpyridinium chloride as a solid.[1]
Protocol 2: Synthesis of 4-benzylpyridine (C-Benzylation)
Materials:
-
4-Picoline (4-methylpyridine)
-
Aryl halide (e.g., benzyl bromide)
-
Pd(PPh₃)₄
-
Cs₂CO₃
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Cs₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (5 mol%).[1]
-
Add 4-picoline (2.0-3.0 eq) and the aryl halide (1.0 eq) via syringe.[1]
-
Add the anhydrous, deoxygenated solvent.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for 12-24 hours.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain 4-benzylpyridine.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in N-benzylation.
Caption: Experimental workflow for the synthesis of 1-benzyl-4-methylpyridinium chloride.
References
Stability studies of chiral catalysts under reaction conditions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of chiral catalysts under reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a chiral catalyst to lose activity or selectivity over time?
A1: Catalyst deactivation is a frequent issue and can stem from several factors. The most common culprits include the presence of impurities in starting materials or solvents that act as poisons to the catalyst. For air- and moisture-sensitive catalysts, improper handling can lead to decomposition.[1] Other possibilities include the loss of a ligand, the reduction of the central metal, or the formation of inactive catalyst dimers or aggregates.[2]
Q2: How can I determine if my chiral catalyst is degrading during the reaction?
A2: The primary indicators of catalyst degradation are a decrease in reaction rate (lower conversion over time) and a loss of enantioselectivity (decreasing enantiomeric excess, or ee). To confirm this, you can monitor the reaction progress over time by taking aliquots and analyzing them using a validated chiral analytical method, such as HPLC or GC.[1]
Q3: What is the best way to store a chiral catalyst to ensure its long-term stability?
A3: Proper storage is crucial. Air- and moisture-sensitive catalysts should always be stored in a glovebox or a sealed container under an inert atmosphere (e.g., argon or nitrogen). Light-sensitive catalysts should be kept in amber vials.[1][3] Always consult the supplier's specific storage recommendations to maintain the catalyst's activity and enantiopurity.[1]
Q4: Can the choice of solvent affect the stability of my chiral catalyst?
A4: Yes, the solvent can significantly influence catalyst stability and performance. It can affect the conformation of the catalyst-substrate complex and the stability of the transition states.[1] Some solvents may react with the catalyst or facilitate decomposition pathways. It is always recommended to use high-purity, anhydrous solvents and to screen a range of solvents during reaction optimization.[1][4]
Q5: My catalyst is supposed to be recyclable. Why am I seeing a significant drop in performance after the first cycle?
A5: A drop in performance during recycling can be due to several factors. Incomplete recovery of the catalyst between cycles is a common issue. Additionally, the work-up and recovery procedures themselves (e.g., exposure to air, moisture, or incompatible solvents) can cause degradation. Trace impurities accumulating over multiple runs can also poison the catalyst. Finally, some catalysts may undergo structural changes or leaching of the active species, especially heterogeneous catalysts.[5][6]
Troubleshooting Guides
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
Q: My reaction is working, but the enantiomeric excess (ee) is much lower than literature values and varies between experiments. What should I investigate?
A: This is a common problem that can be traced back to several sources. A systematic approach is the best way to identify the root cause.
Troubleshooting Steps:
-
Validate Your Analytical Method: Before troubleshooting the reaction, rigorously confirm that your chiral HPLC or GC method is accurate and reproducible. An unreliable analytical method can give misleading ee values. Ensure you have good separation between enantiomers (Resolution > 1.5).[1]
-
Check Reagent and Solvent Purity: Impurities in your substrate, reagents, or solvent can act as catalyst poisons or promote a non-selective background reaction.[1][4] Use reagents from a reliable source and consider purifying your substrate via chromatography, distillation, or recrystallization.[1] Ensure solvents are anhydrous and of high purity.
-
Optimize Reaction Temperature: Enantioselectivity is often highly dependent on temperature. Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, frequently leading to higher ee.[3] Experiment with a range of temperatures to find the optimum for your system.[4]
-
Evaluate Catalyst Integrity: Ensure your catalyst has been stored and handled correctly to prevent decomposition, especially if it is sensitive to air or moisture.[3] Perform a test reaction with a standard substrate to confirm the catalyst's activity and selectivity are at expected levels.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical decision in asymmetric synthesis, profoundly influencing the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of four widely used classes of chiral auxiliaries—Evans' oxazolidinones, Oppolzer's sultams, pseudoephedrine-based auxiliaries, and Crimmins' thiazolidinethiones—across three key asymmetric transformations: alkylation, aldol reactions, and Diels-Alder reactions. The information presented is supported by experimental data to facilitate an informed choice for your specific synthetic challenge.
Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary directs the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The efficacy of a chiral auxiliary is determined by its ability to provide high stereocontrol, the ease of its attachment and removal, and the overall yield of the reaction.
Performance Comparison of Chiral Auxiliaries
The following tables summarize the performance of the selected chiral auxiliaries in key asymmetric reactions, providing a quantitative basis for comparison.
Asymmetric Alkylation of Enolates
Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds. The choice of chiral auxiliary is crucial in controlling the facial selectivity of the enolate, thereby determining the configuration of the newly formed stereocenter.
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | 80-92 | >99:1 |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Benzyl bromide | ~85 | >98:2 |
| Pseudoephedrine Amide | N-Propionyl-(1R,2R)-pseudoephedrine | Benzyl bromide | 90 | >98:2[1] |
| Crimmins' Thiazolidinethione | N-Propionyl-(S)-4-benzyl-2-thiazolidinethione | Benzyl bromide | ~70-85 | >98:2[2] |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The chiral auxiliary controls the facial selectivity of both the enolate and the incoming aldehyde.
| Chiral Auxiliary | Enolate Source | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Isobutyraldehyde | 80-95 | >99:1 (syn) |
| Oppolzer's Sultam | N-Propionyl sultam | Isobutyraldehyde | ~80 | >95:5 (syn) |
| Pseudoephedrine Amide | N-Propionyl pseudoephedrine amide | Isobutyraldehyde | 70-85 | >95:5 (syn) |
| Crimmins' Thiazolidinethione | N-Propionyl thiazolidinethione | Isobutyraldehyde | 70 | 98:2 (syn) |
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cycloaddition reaction that forms a six-membered ring. A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition, leading to a high degree of stereocontrol in the product.
| Chiral Auxiliary | Dienophile | Diene | Yield (%) | Diastereomeric Ratio (endo:exo) |
| Evans' Oxazolidinone | N-Acryloyl oxazolidinone | Cyclopentadiene | 81 | >100:1 (endo) |
| Oppolzer's Sultam | N-Acryloyl sultam | Cyclopentadiene | 82 | >100:1 (endo) |
| Pseudoephedrine Amide | N-Acryloyl pseudoephedrine | Cyclopentadiene | High | High (endo) |
| Crimmins' Thiazolidinethione | N-Acryloyl thiazolidinethione | Cyclopentadiene | High | High (endo) |
Visualizing the Workflow and Mechanisms
To better understand the practical application and underlying principles of stereocontrol, the following diagrams illustrate the general experimental workflow and the proposed transition state models for stereochemical induction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of chiral auxiliaries. Below are representative methodologies for the key reactions discussed.
Asymmetric Alkylation of an Evans' Oxazolidinone
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.05 equiv.) dropwise. The solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv.). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
-
Enolate Formation and Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the solution is stirred for 30 minutes to form the Z-enolate. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 2 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer is purified by flash chromatography.
-
Auxiliary Cleavage: The purified N-acyl oxazolidinone is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv.) and hydrogen peroxide (4.0 equiv.) are added at 0 °C. The mixture is stirred until the starting material is consumed. The reaction is quenched with sodium sulfite solution, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified, and the chiral carboxylic acid is extracted.
Asymmetric Aldol Reaction with an Oppolzer's Sultam
-
Acylation of the Auxiliary: To a solution of (2R)-bornane-10,2-sultam (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane at 0 °C is added propionyl chloride (1.2 equiv.) dropwise. The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried and concentrated to give the N-propionyl sultam.
-
Enolate Formation and Aldol Addition: The N-propionyl sultam (1.0 equiv.) is dissolved in anhydrous dichloromethane and cooled to -78 °C. Di-n-butylboron triflate (1.1 equiv.) is added, followed by diisopropylethylamine (1.2 equiv.). The mixture is stirred for 30 minutes. Isobutyraldehyde (1.5 equiv.) is then added dropwise, and the reaction is stirred at -78 °C for 3 hours.
-
Work-up and Purification: The reaction is quenched with a pH 7 buffer and extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis. The product is purified by flash chromatography.
-
Auxiliary Cleavage: The aldol adduct can be cleaved using various methods, such as hydrolysis with lithium hydroxide or reductive cleavage with lithium borohydride, to yield the corresponding β-hydroxy carboxylic acid or 1,3-diol, respectively.
Asymmetric Diels-Alder Reaction with a Pseudoephedrine-Based Auxiliary
-
Acylation of the Auxiliary: (1R,2R)-Pseudoephedrine (1.0 equiv.) is dissolved in anhydrous dichloromethane with triethylamine (1.5 equiv.) at 0 °C. Acryloyl chloride (1.1 equiv.) is added dropwise. The reaction is stirred at room temperature until completion. The mixture is washed with water, 1 M HCl, and brine, then dried and concentrated.
-
Diels-Alder Reaction: The N-acryloyl pseudoephedrine amide (1.0 equiv.) is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and cooled to the desired temperature (e.g., -78 °C or 0 °C). A Lewis acid (e.g., diethylaluminum chloride, 1.1 equiv.) is added, and the mixture is stirred for 15 minutes. Freshly distilled cyclopentadiene (3.0 equiv.) is then added. The reaction is stirred until the dienophile is consumed.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The endo:exo ratio and diastereomeric excess of the major endo adduct are determined by ¹H NMR or HPLC analysis. The product is purified by chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (acidic or basic) to afford the chiral carboxylic acid or by reduction to yield the corresponding alcohol.
Conclusion
The choice of a chiral auxiliary is a critical parameter in the design of an asymmetric synthesis. Evans' oxazolidinones are renowned for their high and predictable stereocontrol, particularly in aldol reactions. Oppolzer's sultams offer excellent stereoselectivity in a broad range of reactions, including Diels-Alder cycloadditions. Pseudoephedrine-based auxiliaries provide a practical and cost-effective option, especially for asymmetric alkylations. Crimmins' thiazolidinethiones have emerged as versatile auxiliaries, offering complementary selectivity in certain aldol reactions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the selection and application of the most suitable chiral auxiliary for their synthetic objectives.
References
Validation of enantiomeric excess for products synthesized with (R)-4-benzyl-2-hydroxymethylpiperazine
A Comparative Guide to Chiral Ligands in Enantioselective C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis. Achieving high enantioselectivity in these transformations is crucial for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The choice of the chiral ligand is paramount in dictating the stereochemical outcome of these reactions. This guide provides an objective comparison of the performance of prominent classes of chiral ligands in enantioselective C-H functionalization, supported by experimental data, detailed protocols, and visual aids to facilitate informed decision-making in your research endeavors.
Ligand Classes at a Glance: A Performance Overview
Transition metal catalysis, predominantly employing rhodium (Rh) and iridium (Ir), is the cornerstone of enantioselective C-H functionalization. The chiral ligand, which coordinates to the metal center, creates a chiral environment that directs the stereoselective formation of the new C-C or C-X bond. This section compares the performance of three major classes of chiral ligands: Chiral Cyclopentadienyl (Cp*) Ligands, Chiral Phosphine Ligands, and Chiral N-Heterocyclic Carbene (NHC) Ligands.
Table 1: Performance Comparison of Chiral Ligands in Rhodium-Catalyzed Enantioselective C-H Functionalization
| Reaction Type | Substrate | Coupling Partner | Ligand/Catalyst System | Yield (%) | ee (%) | Reference |
| Arylation | N-Methoxybenzamide | Arylboronic Acid Derivative | Chiral CpRh(III) Complex | 85 | 95 | [1] |
| 8-Benzylquinolone | Aryl Bromide | RhCl(PPh₃)₂ / Chiral NHC | 75 | 72 | [2] | |
| 2-Arylpyridine | Phenylboronic Acid | [Rh(cod)Cl]₂ / Chiral Phosphine | 92 | 91 | [3] | |
| Alkylation | Imidazole Derivative | Alkene | [Rh(coe)₂Cl]₂ / Chiral Phosphine (DIOP) | - | 51 | [2] |
| Aromatic Ketimine | Alkyne | [Rh(coe)₂Cl]₂ / Chiral Phosphine (DTBM-MeOBiphep) | 88 | 90 | [2] | |
| N-Methoxybenzamide | Alkene | Chiral CpRh(III) Complex | 95 | 98 | [4] | |
| Annulation | N-Enoxyphthalimide | Alkyne | Chiral Cp*Rh(III) Complex | 91 | 96 | [1] |
Table 2: Performance Comparison of Chiral Ligands in Iridium-Catalyzed Enantioselective C-H Functionalization
| Reaction Type | Substrate | Reagent | Ligand/Catalyst System | Yield (%) | ee (%) | Reference |
| Borylation | Arene | B₂pin₂ | [Ir(cod)Cl]₂ / Chiral Phosphoramidite | 78 | 85 | [5] |
| Alkyl Amide | B₂pin₂ | [Ir(cod)OMe]₂ / Chiral Bidentate Boryl Ligand | 85 | 92 | [6] | |
| Silylation | Dihydrosilane | - | [Ir(cod)Cl]₂ / Chiral Phosphine (Josiphos) | 75 | 90 | [2] |
| Hydrogenation | Aryl Ketone | iPrOH | Chiral Ir(NHC)₂(amino acid)(H)(I) | 98 | 95 | [7] |
Analysis of Ligand Performance:
-
Chiral Cyclopentadienyl (Cp) Ligands:* These ligands have shown exceptional performance in Rh(III)-catalyzed reactions, often providing high yields and excellent enantioselectivities for a range of transformations including arylations, alkylations, and annulations.[1][4] The rigid structure of the Cp* ligand and its derivatives creates a well-defined chiral pocket around the metal center.
-
Chiral Phosphine Ligands: This is a diverse and widely studied class of ligands. They are effective in both Rh(I) and Ir(I) catalysis. While bidentate phosphines like DIOP have shown moderate success, more sophisticated ligands such as Josiphos and MeO-Biphep derivatives can achieve high levels of enantiocontrol.[2][3] Their electronic and steric properties are highly tunable.
-
Chiral N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form robust complexes with transition metals. They have been successfully employed in Rh-catalyzed arylations and Ir-catalyzed transfer hydrogenations, demonstrating good to excellent enantioselectivity.[2][7] The modular synthesis of NHC ligands allows for fine-tuning of their steric and electronic properties.
Experimental Protocols: A Practical Guide
Reproducibility is key in scientific research. This section provides detailed methodologies for representative enantioselective C-H functionalization reactions using different chiral ligand systems.
Protocol 1: Rh(III)-Catalyzed Enantioselective C-H Allylation of Benzamides with a Chiral Cp Ligand*
This protocol is adapted from the work of Cramer and co-workers.[4]
Materials:
-
[RhCpCl₂]₂ (chiral Cp derivative) (1.0 mol%)
-
AgSbF₆ (4.0 mol%)
-
N-Methoxybenzamide (0.2 mmol, 1.0 equiv)
-
Allyl acetate (0.4 mmol, 2.0 equiv)
-
2-Methyl-2-butanol (t-AmylOH) (0.5 mL)
-
Anhydrous, oxygen-free reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the chiral [RhCp*Cl₂]₂ catalyst (0.002 mmol, 1.0 mol%) and AgSbF₆ (0.008 mmol, 4.0 mol%).
-
Add N-methoxybenzamide (0.2 mmol) to the tube.
-
Evacuate and backfill the tube with argon (this cycle is repeated three times).
-
Add t-AmylOH (0.5 mL) and allyl acetate (0.4 mmol) via syringe.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Iridium-Catalyzed Enantioselective C-H Borylation of Arenes with a Chiral Phosphoramidite Ligand
This protocol is a general representation based on literature procedures.[5]
Materials:
-
[Ir(cod)Cl]₂ (1.5 mol%)
-
Chiral Phosphoramidite Ligand (3.3 mol%)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 equiv)
-
Arene substrate (1.0 equiv)
-
Anhydrous cyclohexane (solvent)
-
Anhydrous, oxygen-free reaction vessel (e.g., glovebox or Schlenk line)
Procedure:
-
In a glovebox, weigh [Ir(cod)Cl]₂ (0.015 mmol) and the chiral phosphoramidite ligand (0.033 mmol) into a vial.
-
Add anhydrous cyclohexane (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst.
-
In a separate vial, dissolve the arene substrate (1.0 mmol) and B₂pin₂ (1.2 mmol) in anhydrous cyclohexane (2.0 mL).
-
Add the catalyst solution to the substrate solution.
-
Seal the vial and stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis after conversion to a suitable derivative.
Visualizing the Process: Workflows and Mechanisms
Understanding the experimental workflow and the underlying catalytic cycle is crucial for reaction optimization and the rational design of new catalysts.
Caption: General experimental workflow for enantioselective C-H functionalization.
Caption: A representative catalytic cycle for C-H functionalization.
Caption: Logical relationship for chiral ligand selection in C-H functionalization.
Conclusion
The field of enantioselective C-H functionalization is rapidly evolving, with the continuous development of novel and more efficient chiral ligands. Chiral Cp*, phosphine, and NHC ligands each offer distinct advantages and have proven to be highly effective in a variety of transformations. The choice of the optimal ligand is highly dependent on the specific reaction, substrate, and metal catalyst. This guide provides a comparative framework to aid researchers in navigating the expanding landscape of chiral ligands, with the ultimate goal of accelerating the discovery and development of innovative and efficient asymmetric C-H functionalization methodologies.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00762F [pubs.rsc.org]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A tunable class of chiral Cp ligands for enantioselective rhodium(III)-catalyzed C-H allylations of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of iridium N-heterocyclic carbene amino acid catalysts for asymmetric transfer hydrogenation of ketones - American Chemical Society [acs.digitellinc.com]
Performance of (R)-4-benzyl-2-hydroxymethylpiperazine vs. (S)-4-benzyl-2-hydroxymethylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enantiomers (R)-4-benzyl-2-hydroxymethylpiperazine and (S)-4-benzyl-2-hydroxymethylpiperazine. Due to a lack of direct comparative studies in publicly available literature, this document outlines the established synthesis for the (S)-enantiomer, a proposed synthesis for the (R)-enantiomer, and the requisite experimental protocols for a comprehensive performance comparison. The presented data tables are illustrative, demonstrating how experimental results would be structured for a direct comparison.
Synthesis and Stereochemical Control
The stereochemistry of 4-benzyl-2-hydroxymethylpiperazine is crucial for its biological activity, as enantiomers often exhibit different pharmacological and pharmacokinetic profiles. The synthesis of each enantiomer can be achieved with high stereochemical purity starting from the corresponding chiral amino acid.
Synthesis of (S)-4-benzyl-2-hydroxymethylpiperazine
A detailed, multi-step synthesis for (S)-4-benzyl-2-hydroxymethylpiperazine starting from (S)-serine has been described.[1] The key steps involve the formation of an N-chloroacetylated serine methyl ester, followed by cyclization with benzylamine to form a piperazinedione intermediate, which is subsequently reduced to yield the final product.
Proposed Synthesis of this compound
A symmetric synthetic route is proposed for the (R)-enantiomer, starting from (R)-serine. The protocol would mirror the established synthesis for the (S)-enantiomer, ensuring the retention of the desired stereochemistry throughout the process.
Experimental Protocols for Performance Comparison
To objectively evaluate the performance of the (R) and (S) enantiomers, a series of standardized in vitro and in vivo experiments are necessary.
Receptor Binding Affinity Studies
Benzylpiperazine derivatives are known to exhibit affinity for sigma receptors.[2][3] A competitive radioligand binding assay is the standard method to determine the binding affinities (Ki) of the enantiomers for sigma-1 (σ1) and sigma-2 (σ2) receptors.
Protocol: Sigma Receptor Binding Assay [4][5][6][7]
-
Membrane Preparation: Prepare membrane homogenates from a suitable tissue source expressing the target receptors (e.g., guinea pig brain for σ1 receptors).
-
Radioligand: Utilize a radiolabeled ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]-(+)-pentazocine for σ1 receptors).
-
Competitive Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds ((R)- and (S)-4-benzyl-2-hydroxymethylpiperazine).
-
Separation and Detection: Separate the bound and free radioligand via rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are essential to determine whether the enantiomers act as agonists or antagonists at their target receptors. For sigma receptors, functional activity can be assessed through various cellular assays, such as measuring changes in intracellular calcium levels or caspase activity.[8][9]
Protocol: Caspase-3 Activity Assay for Sigma-2 Receptor Ligands [8]
-
Cell Culture: Culture a suitable cancer cell line known to express sigma-2 receptors (e.g., EMT-6 or MDA-MB-435).
-
Compound Treatment: Treat the cells with varying concentrations of the (R) and (S) enantiomers.
-
Cell Lysis and Substrate Addition: After a defined incubation period, lyse the cells and add a fluorogenic caspase-3 substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the caspase-3 activity.
-
Data Analysis: Determine the EC50 value (the concentration of the compound that elicits a half-maximal response).
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of each enantiomer is critical for drug development. In vivo pharmacokinetic studies in animal models are the gold standard.[10][11][12][13][14]
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Utilize male Sprague-Dawley rats.
-
Compound Administration: Administer a single dose of each enantiomer intravenously (IV) and orally (PO) to different groups of rats.
-
Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Plasma Analysis: Separate the plasma and analyze the concentration of the parent drug using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F), using non-compartmental analysis.
Enantiomeric Purity Analysis
It is crucial to confirm the enantiomeric purity of the synthesized compounds. This is typically achieved using chiral chromatography techniques.[15][16][17][18]
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Stationary Phase: Employ an HPLC column with a chiral stationary phase capable of separating the enantiomers.
-
Mobile Phase: Use an optimized mobile phase to achieve baseline separation of the two enantiomers.
-
Detection: Utilize a suitable detector, such as a UV detector, to monitor the elution of the enantiomers.
-
Quantification: Determine the peak area of each enantiomer to calculate the enantiomeric excess (% ee).
Data Presentation: A Comparative Overview
The following tables illustrate how the quantitative data from the aforementioned experiments would be presented for a clear and direct comparison between the (R) and (S) enantiomers.
Table 1: Comparative Receptor Binding Affinities
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| This compound | Data not available | Data not available |
| (S)-4-benzyl-2-hydroxymethylpiperazine | Data not available | Data not available |
Table 2: Comparative In Vitro Functional Activity
| Compound | Functional Assay | EC50 (µM) |
| This compound | Caspase-3 Activation | Data not available |
| (S)-4-benzyl-2-hydroxymethylpiperazine | Caspase-3 Activation | Data not available |
Table 3: Comparative Pharmacokinetic Parameters in Rats
| Parameter | This compound | (S)-4-benzyl-2-hydroxymethylpiperazine |
| IV Administration | ||
| CL (L/h/kg) | Data not available | Data not available |
| Vd (L/kg) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
| Oral Administration | ||
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available |
| %F | Data not available | Data not available |
Visualizations: Workflows and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for producing the chiral enantiomers of 4-benzyl-2-hydroxymethylpiperazine from the corresponding serine enantiomer.
Caption: Synthetic workflow for 4-benzyl-2-hydroxymethylpiperazine enantiomers.
Generalized Sigma-1 Receptor Signaling
As potential ligands for the sigma-1 receptor, the enantiomers of 4-benzyl-2-hydroxymethylpiperazine could modulate its function as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface. The following diagram depicts a simplified, generalized signaling pathway.
Caption: Generalized sigma-1 receptor signaling pathway.
References
- 1. Page loading... [guidechem.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discover.library.wales [discover.library.wales]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. III: synthesis, antiviral and pharmacokinetic profiles of symmetrical heteroaryl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics | MDPI [mdpi.com]
- 14. Preclinical pharmacokinetics of a promising antineoplastic prototype piperazine-containing compound (LQFM018) in rats by a new LC-MS/MS bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
X-ray crystallography analysis of (R)-4-benzyl-2-hydroxymethylpiperazine derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of chiral molecules is a cornerstone of modern drug discovery and development. The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can profoundly influence its pharmacological activity, with different enantiomers often exhibiting distinct therapeutic effects or toxicity profiles. Among the vast landscape of bioactive scaffolds, piperazine derivatives hold a prominent position. This guide provides a comparative analysis of X-ray crystallography for the structural elucidation of (R)-4-benzyl-2-hydroxymethylpiperazine derivatives and other closely related chiral piperidine and piperazine compounds. Furthermore, it offers a comparison with alternative analytical techniques and detailed experimental protocols to assist researchers in selecting the most appropriate methods for their specific needs.
I. X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound.[1] It provides unambiguous information about lattice parameters, molecular geometry, bond lengths, bond angles, and absolute configuration.[1][2]
Comparative Crystallographic Data of Benzyl-Substituted Piperidine and Piperazine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1,2-dimorpholinoethane | C10H20N2O2 | Monoclinic | P2₁/n | 6.0430 | 8.0805 | 11.1700 | 97.475 | 540.80 | 2 |
| 1-morpholino-3-morpholinium bromide propane | C11H23BrN2O2 | Monoclinic | P2₁ | 6.3745 | 11.1378 | 9.6549 | 93.358 | 684.30 | 2 |
| Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | C40H36Cl4N14Ni2O16 | Monoclinic | P2₁/c | 20.7558 | 13.1937 | 20.0181 | 96.951 | 5441.6 | 4 |
This table is a representative example. Data for specific this compound derivatives should be sought in dedicated crystallographic databases.
II. Experimental Protocol for Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps, from sample preparation to data analysis.[3]
Step-by-Step Experimental Workflow
-
Crystal Growth: High-quality single crystals are paramount for a successful XRD experiment.[1] This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
-
Structure Solution: The processed data is used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic positions, bond lengths, and angles, resulting in a final, accurate molecular structure.[3]
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and reliability.
III. Visualization of the X-ray Crystallography Workflow
The following diagram illustrates the sequential process of single-crystal X-ray diffraction analysis.
IV. Alternative Analytical Techniques for Chiral Analysis
While X-ray crystallography provides the definitive solid-state structure, other techniques are invaluable for analyzing chiral molecules in solution and are often more accessible for routine analysis.[5][6][7]
| Technique | Principle | Sample Requirements | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Solution (mg scale) | Enantiomeric ratio (er) and enantiomeric excess (ee). Can provide structural information. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. | Solution (µg-mg scale) | Information on absolute configuration and secondary structure. Can be used for quantitative analysis. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase.[8] | Solution (µg-ng scale) | Excellent for determining enantiomeric purity (ee) and for preparative separation of enantiomers. |
| Chiral Gas Chromatography (GC) | Similar to HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column. | Volatile sample (ng-pg scale) | High-resolution separation and quantification of volatile enantiomers. |
V. Selecting the Appropriate Analytical Technique
The choice of analytical technique depends on the specific research question, the nature of the sample, and the available instrumentation. The following diagram provides a logical approach to selecting the most suitable method.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Protecting Groups in Piperazine Synthesis: Boc vs. Cbz vs. Fmoc
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. However, the symmetrical nature of piperazine presents a formidable challenge in its synthetic manipulation: the selective functionalization of one nitrogen atom. This guide provides a comprehensive comparison of three widely used nitrogen protecting groups—tert-Butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of piperazine synthesis. We present a critical assessment of their performance, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal protecting group strategy for their specific synthetic endeavors.
Performance Comparison of Protecting Groups in Mono-protected Piperazine Synthesis
The selection of a protecting group is a critical decision in the synthetic route design for piperazine-containing molecules. The ideal choice hinges on factors such as stability to downstream reaction conditions, ease of removal, and overall yield. Below is a summary of quantitative data collated from various experimental sources for the synthesis and deprotection of mono-protected piperazines. It is important to note that a direct, side-by-side comparison is challenging due to variations in reaction conditions across different studies.
| Protecting Group | Reagents and Conditions for Protection | Reported Yield (%) | Reagents and Conditions for Deprotection | Reported Yield (%) | Reference |
| Boc | (Boc)₂O, TFA, Iodine (cat.), Methanol, 0-5 °C to RT, 3h | 55 | 20% TFA in DCM, RT, 1-4h | High | [1] |
| Boc | (Boc)₂O, Methanol, Flow Chemistry | 45 | 4M HCl in Dioxane, RT, 1-3h | High | |
| Cbz | Benzyl Chloroformate, aq. Na₂CO₃, DCM, 0 °C | High | 10% Pd/C, H₂ (balloon), Methanol, RT | High | [2] |
| Cbz | Benzyl Chloroformate, Piperazine Dihydrochloride, Ethanol, 65 °C | 93-95 (dihydrochloride salt) | - | - | [3] |
| Fmoc | Fmoc-OSu, NaHCO₃, THF/H₂O, RT, 16h | High | 20% Piperidine in DMF, RT, 30-60 min | High | [2][4] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of piperazine with Boc, Cbz, and Fmoc groups are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Mono-Boc-Piperazine Synthesis and Deprotection
Protection Protocol (TFA/Iodine Catalysis): [1]
-
Dissolve piperazine (1 mmol) in methanol (2 ml) in a round-bottom flask.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add a solution of trifluoroacetic acid (1 mmol) in methanol (5 ml) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol) and iodine (10 mol%) in methanol (4 ml) dropwise over 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After 3 hours, remove the volatiles in vacuo.
-
Add 5% sodium thiosulfate solution (5 ml) to the residue and extract with diethyl ether (2 x 10 ml) to remove any di-Boc-piperazine.
-
Adjust the aqueous phase to pH 10 with 20% NaOH and extract with chloroform (3 x 20 ml).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield mono-Boc-piperazine.
Deprotection Protocol (TFA): [4]
-
Dissolve N-Boc-piperazine in dichloromethane (DCM).
-
Add an excess of 20% trifluoroacetic acid (TFA) in DCM to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is >8.
-
Extract the aqueous layer with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected piperazine.
Mono-Cbz-Piperazine Synthesis and Deprotection
Protection Protocol (Schotten-Baumann Conditions): [2]
-
Dissolve piperazine (5.0 eq) in a biphasic system of dichloromethane (DCM) and aqueous sodium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.0 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and continue stirring until completion (monitor by TLC).
-
Separate the organic layer, wash with water and brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.
Deprotection Protocol (Catalytic Hydrogenolysis): [2]
-
Dissolve the N-Cbz-protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent and concentrate the filtrate to obtain the deprotected piperazine.
Mono-Fmoc-Piperazine Synthesis and Deprotection
Protection Protocol: [5]
-
Dissolve the amine in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃.
-
Add Fmoc-succinamide (Fmoc-OSu) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute with water and adjust the pH to 9 with saturated aqueous NaHCO₃.
-
Extract with diethyl ether.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product into an organic solvent, dry, and concentrate to yield the Fmoc-protected amine.
Deprotection Protocol: [4]
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous dimethylformamide (DMF).
-
Add piperidine to the solution to create a 20% (v/v) mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess piperidine under high vacuum to yield the deprotected piperazine.
Visualizing Synthetic Strategies
The following diagrams illustrate the general workflow for piperazine synthesis using protecting groups and the principle of orthogonality, which is crucial for complex, multi-step syntheses.
Caption: General workflow for selective mono-functionalization of piperazine.
Caption: Orthogonality of Boc, Cbz, and Fmoc protecting groups.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for piperazine synthesis is dictated by the specific requirements of the overall synthetic strategy.
-
Boc is a robust and widely used protecting group, ideal for many applications, but its removal requires strong acidic conditions that may not be suitable for sensitive substrates.
-
Cbz offers a milder deprotection method via catalytic hydrogenolysis, making it an excellent orthogonal partner to acid-labile groups. However, the catalyst can sometimes be problematic for certain functional groups.
-
Fmoc is the protecting group of choice in solid-phase peptide synthesis due to its base-lability, providing orthogonality to both acid-labile and hydrogenolysis-cleavable groups.
By understanding the distinct characteristics and leveraging the orthogonality of these protecting groups, researchers can devise flexible and efficient synthetic routes to complex piperazine-containing molecules. This guide serves as a foundational resource to aid in the rational design of protecting group strategies in modern drug discovery and development.
References
Safety Operating Guide
Navigating the Disposal of (R)-4-benzyl-2-hydroxymethylpiperazine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-4-benzyl-2-hydroxymethylpiperazine, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Identification and Classification: Treat all waste containing this compound as hazardous. This includes pure unused product, solutions, and any contaminated labware (e.g., pipette tips, vials, and cleaning materials).
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated consumables like weighing paper or absorbent pads, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Transfer any solutions containing this compound into a dedicated, sealed, and compatible hazardous waste container. Avoid mixing with other incompatible waste streams. For instance, do not mix with strong acids or oxidizing agents.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date of waste accumulation.
-
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.[1] This area should be clearly marked.
-
Spill Management: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2]
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[2]
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.[2] Dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] This ensures compliance with all local, state, and federal regulations.[4]
Quantitative Data Summary
| Hazardous Waste Characteristic | Description | Relevance to this compound Disposal |
| Ignitability | Liquids with a flash point below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes. | While not expected to be highly flammable, avoid mixing with ignition sources. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. | The piperazine moiety can be basic; therefore, the waste may be corrosive. |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases. | Avoid mixing with incompatible materials like strong acids or oxidizing agents. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP). | Piperazine derivatives can be harmful if swallowed.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (R)-4-benzyl-2-hydroxymethylpiperazine
This guide provides crucial safety, handling, and disposal information for (R)-4-benzyl-2-hydroxymethylpiperazine, tailored for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar compounds and general laboratory safety principles. A thorough risk assessment should be conducted by the end-user before commencing any work.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. All handling of the neat material or its solutions should be conducted within a certified chemical fume hood.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield | Must be worn to protect against splashes, mists, or aerosols. An emergency eyewash station should be readily accessible.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Inspect gloves before use and change them frequently. For prolonged contact, consider double gloving.[1][3][4] |
| Skin and Body Protection | Laboratory coat, work uniform, or impervious clothing | Additional protective garments such as aprons or sleevelets should be used based on the task to prevent skin contact.[1][3][4] |
| Respiratory Protection | Use in a well-ventilated area | General and local exhaust ventilation (e.g., a fume hood) is recommended to keep vapor and aerosol levels low. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[1][3][5][6] |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4][5][7]
-
Use non-sparking tools and take precautionary measures against static discharge.[5][7]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2][5][7]
Spill Management:
-
In case of a small spill, contain it with an inert absorbent material like vermiculite or sand.[4]
-
Collect the absorbent material and place it in a designated, sealed container for hazardous waste disposal.[1][4][5][7]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[1][8]
-
Do not empty into drains or release into the environment.[1][3]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8]
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. (R)-N-4-Benzyl-2-phenylpiperazine - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. (S)-4-benzyl-2-hydroxymethylpiperazine - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
